Product packaging for [4-(2-Methylpropyl)phenyl]methanol(Cat. No.:CAS No. 110319-85-2)

[4-(2-Methylpropyl)phenyl]methanol

Cat. No.: B042470
CAS No.: 110319-85-2
M. Wt: 164.24 g/mol
InChI Key: ZOMLPKKJTRFTEU-UHFFFAOYSA-N
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Description

[4-(2-Methylpropyl)phenyl]methanol is a high-purity benzyl alcohol derivative that serves as a critical synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its structure, featuring a lipophilic 2-methylpropyl (isobutyl) group para to the hydroxymethyl functionality, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel ligands for receptor binding studies. Researchers utilize this compound extensively in the exploration of cannabinoid receptor (CB1/CB2) agonists and antagonists, where the [4-(2-Methylpropyl)phenyl] moiety is a key pharmacophore for modulating activity and selectivity. Its mechanism of action in research settings is not inherent but is conferred upon its integration into target molecules, which then interact with specific biological pathways. Beyond neuropharmacology, this chemical is employed in materials science for the preparation of liquid crystals and functionalized polymers, leveraging its aromatic core and modifiable alcohol group for cross-coupling reactions and derivatization. Supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency, this reagent is designed to accelerate your discovery pipeline in hit-to-lead optimization and scaffold diversification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B042470 [4-(2-Methylpropyl)phenyl]methanol CAS No. 110319-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-methylpropyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLPKKJTRFTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562294
Record name [4-(2-Methylpropyl)phenyl]methanol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110319-85-2
Record name 4-(2-Methylpropyl)benzenemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=110319-85-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Methylpropyl)phenyl]methanol
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Record name [4-(2-methylpropyl)phenyl]methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Methylpropyl)phenyl]methanol, also commonly known as 4-isobutylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₁₁H₁₆O. This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural similarity to the isobutylphenyl moiety of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), makes it a relevant compound for studies related to ibuprofen synthesis, metabolism, and impurity profiling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research and development. The available data, including predicted and experimentally determined values, are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆O--INVALID-LINK--
Molecular Weight 164.24 g/mol --INVALID-LINK--
CAS Number 110319-85-2--INVALID-LINK--[1]
Appearance Colorless liquid (predicted)-
Boiling Point Not experimentally determined.-
Melting Point Not experimentally determined.-
Density Not experimentally determined.-
Solubility Predicted to be poorly soluble in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane.[2]-
XlogP 2.8--INVALID-LINK--[3]

Spectral Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Benzylic protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.

  • Hydroxyl proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent. Deuterium exchange with D₂O can confirm this signal.

  • Isobutyl group protons: A doublet for the two methyl groups (around δ 0.9 ppm), a multiplet for the methine proton (around δ 1.8 ppm), and a doublet for the methylene protons (around δ 2.5 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic carbons: Six signals are expected in the aromatic region (δ 120-145 ppm), with the ipso-carbons (attached to the isobutyl and methanol groups) having distinct chemical shifts.

  • Benzylic carbon (-CH₂OH): A signal around δ 65 ppm.

  • Isobutyl group carbons: Signals corresponding to the two methyl carbons, the methine carbon, and the methylene carbon will be observed in the aliphatic region (δ 20-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[4]

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.[4]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 164. The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH) or water (H₂O), and cleavage of the isobutyl group. A prominent peak at m/z 107, corresponding to the tropylium ion formed after benzylic cleavage, is also anticipated.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 4-isobutylbenzaldehyde.

Reaction: 4-Isobutylbenzaldehyde + NaBH₄ → this compound

Materials:

  • 4-Isobutylbenzaldehyde

  • Sodium borohydride (NaBH₄)[5]

  • Methanol or Ethanol

  • Diethyl ether or Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-isobutylbenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Chemical Reactivity and Potential Signaling Pathways

This compound undergoes typical reactions of a primary benzyl alcohol.

Oxidation

The primary alcohol group can be oxidized to the corresponding aldehyde, 4-isobutylbenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can further oxidize it to 4-isobutylbenzoic acid.

Esterification

The hydroxyl group can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid or base catalyst to form the corresponding esters. For example, reaction with acetic anhydride would yield 4-isobutylbenzyl acetate.

Biological Activity and Signaling Pathways

While this compound itself is not a well-characterized bioactive molecule, related benzyl alcohol derivatives have been shown to possess biological activities. For instance, 4-hydroxybenzyl alcohol has demonstrated neuroprotective effects through the upregulation of antioxidant proteins via the PI3K/Akt signaling pathway.[6] Other benzyl alcohol derivatives have been shown to attenuate inflammatory responses by regulating NF-κB and AP-1 activity.[7] Given its structural similarity to these compounds, this compound could potentially exhibit similar biological activities, though this requires experimental verification. There is currently no direct evidence linking this compound to specific signaling pathways.

Visualizations

Synthesis_and_Reactions 4-Isobutylbenzaldehyde 4-Isobutylbenzaldehyde Target This compound 4-Isobutylbenzaldehyde->Target Reduction (e.g., NaBH4) 4-Isobutylbenzoic Acid 4-Isobutylbenzoic Acid 4-Isobutylbenzoic Acid->Target Reduction (e.g., LiAlH4) Target->4-Isobutylbenzoic Acid Strong Oxidation (e.g., KMnO4) Aldehyde 4-Isobutylbenzaldehyde Target->Aldehyde Mild Oxidation (e.g., PCC) Ester 4-Isobutylbenzyl Ester Target->Ester Esterification (e.g., RCOOH, H+)

Caption: Synthesis and key reactions of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Drying and Concentration Extract->Dry Chromatography Column Chromatography Dry->Chromatography PureProduct Pure this compound Chromatography->PureProduct

Caption: General workflow for the synthesis and purification.

Potential_Biological_Signaling Benzyl_Alcohol_Derivative This compound (Hypothesized) PI3K_Akt PI3K/Akt Pathway Benzyl_Alcohol_Derivative->PI3K_Akt ? NFkB_AP1 NF-κB / AP-1 Pathway Benzyl_Alcohol_Derivative->NFkB_AP1 ? Antioxidant Upregulation of Antioxidant Proteins PI3K_Akt->Antioxidant Anti_inflammatory Attenuation of Inflammatory Response NFkB_AP1->Anti_inflammatory

Caption: Hypothesized biological signaling pathways based on related compounds.

References

[4-(2-Methylpropyl)phenyl]methanol CAS number 110319-85-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to [4-(2-Methylpropyl)phenyl]methanol (CAS 110319-85-2)

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and relevant biological context.

Chemical Identity and Properties

This compound, also known as (4-isobutylphenyl)methanol or 4-(2-methylpropyl)benzenemethanol, is an aromatic alcohol. Its structure features a benzyl alcohol core with an isobutyl substituent at the para position of the benzene ring. This combination of a reactive hydroxyl group and a lipophilic isobutyl group makes it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 110319-85-2N/A
Molecular Formula C₁₁H₁₆ON/A
Molecular Weight 164.24 g/mol N/A
IUPAC Name This compoundN/A
Synonyms (4-Isobutylphenyl)methanol, 4-(2-Methylpropyl)benzenemethanol, 4-iso-Butylbenzyl alcoholN/A
Physical Form LiquidN/A
Predicted XlogP 2.8[1]

Table 2: Safety Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Spectroscopic Data (Predicted)

Table 3: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.2-7.3d2HAr-H (ortho to CH₂OH)
~7.1d2HAr-H (ortho to isobutyl)
~4.6s2H-CH₂OH
~2.45d2HAr-CH₂-CH(CH₃)₂
~1.85m1H-CH(CH₃)₂
~1.7 (broad)s1H-OH
~0.9d6H-CH(CH₃)₂
¹³C NMR ~141sAr-C (ipso, attached to isobutyl)
~139sAr-C (ipso, attached to CH₂OH)
~129dAr-CH
~127dAr-CH
~65t-CH₂OH
~45tAr-CH₂-
~30d-CH(CH₃)₂
~22q-CH(CH₃)₂

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-OH) to give a fragment at m/z = 147, and the loss of the hydroxymethyl group (-CH₂OH) to yield a fragment at m/z = 133.[2][3][4] A prominent peak at m/z = 91, corresponding to the tropylium ion, is also anticipated.[2]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the hydroxyl and aromatic functionalities. A broad band around 3350 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol.[5] C-H stretching vibrations of the aromatic ring and the alkyl chain would appear in the 2850-3100 cm⁻¹ region. The C-O stretching of the primary alcohol is expected around 1030-1050 cm⁻¹.[6][7][8][9]

Experimental Protocols

Synthesis

A plausible and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-isobutylbenzaldehyde.

Protocol: Reduction of 4-Isobutylbenzaldehyde with Sodium Borohydride [10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isobutylbenzaldehyde (1 equivalent) in methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

An alternative route involves the reduction of 4-isobutylbenzoic acid.[11]

Protocol: Reduction of 4-Isobutylbenzoic Acid with Lithium Aluminum Hydride (LiAlH₄) [12]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve 4-isobutylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0°C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration and Extraction: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate. Collect the filtrate and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography.[13][14][15]

Protocol: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as a mixture of heptane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[16][17][18] The isobutylphenyl moiety is a critical pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs).

The most notable application is in the synthesis of Ibuprofen and its derivatives. Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a widely used NSAID. While several industrial syntheses of Ibuprofen have been developed, some routes may involve intermediates that are structurally related to this compound. Furthermore, this alcohol can be a starting material for the synthesis of novel Ibuprofen analogs and other potential drug candidates.[19]

Ibuprofen_Synthesis_Context cluster_precursors Precursors cluster_target Target Intermediate cluster_products Potential Products / Derivatives 4-Isobutylbenzaldehyde 4-Isobutylbenzaldehyde Target This compound 4-Isobutylbenzaldehyde->Target Reduction (e.g., NaBH4) 4-Isobutylbenzoic_acid 4-Isobutylbenzoic acid 4-Isobutylbenzoic_acid->Target Reduction (e.g., LiAlH4) Ibuprofen_Derivatives Ibuprofen Derivatives Target->Ibuprofen_Derivatives Further Synthesis Steps Ibuprofen Ibuprofen

Caption: Synthetic utility of this compound.

Biological Activity and Signaling Pathways (Prospective Analysis)

There is currently no direct experimental data available on the biological activity or the specific signaling pathways modulated by this compound. However, its structural relationship to Ibuprofen and its metabolites suggests potential areas for investigation.

Ibuprofen primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking prostaglandin synthesis.[20] The metabolism of Ibuprofen in humans is extensive, leading to hydroxylated and carboxylated derivatives.[1][21][22] While this compound is not a direct metabolite of Ibuprofen, compounds with similar structural motifs are known to possess biological activity. For instance, some studies have investigated the cytotoxicity of Ibuprofen derivatives against cancer cell lines.[19][23][24][25]

Given this context, future research could explore whether this compound exhibits any of the following activities:

  • Anti-inflammatory effects: Although likely weaker than Ibuprofen, it could possess some COX inhibitory activity.

  • Cytotoxicity: Its potential effects on various cell lines, particularly cancer cells, could be investigated.

  • Metabolic stability and potential as a pro-drug: Its conversion to other active compounds in vivo could be a subject of study.

Biological_Context cluster_drug Known Drug cluster_target Target Compound cluster_pathway Biological Pathway cluster_activity Potential Activities Ibuprofen Ibuprofen COX COX Enzymes Ibuprofen->COX Inhibits Target This compound AntiInflammatory Anti-inflammatory Target->AntiInflammatory Potential Interaction? Cytotoxicity Cytotoxicity Target->Cytotoxicity Potential Effect? Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes AntiInflammatory->COX Possible Mechanism

Caption: Prospective biological relevance of the target compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals, particularly those containing the 4-isobutylphenyl scaffold. While direct experimental data on its biological properties are scarce, its structural similarity to well-known drugs like Ibuprofen suggests promising avenues for future research. The experimental protocols outlined in this guide, derived from established chemical literature for similar compounds, provide a solid foundation for its synthesis and purification, enabling further investigation into its chemical and biological characteristics.

References

[4-(2-Methylpropyl)phenyl]methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to [4-(2-Methylpropyl)phenyl]methanol

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential signaling pathway interactions of this compound, also known as 4-isobutylbenzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Data

This compound is an aromatic alcohol. Its molecular structure consists of a benzene ring substituted with a hydroxymethyl group and an isobutyl group at the para position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
Alternate Name 4-Isobutylbenzyl Alcohol[1]
CAS Number 110319-85-2[1]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various established organic chemistry methodologies. Below are detailed protocols for two common synthetic routes.

Reduction of 4-(2-Methylpropyl)benzoic Acid

This protocol describes the synthesis of this compound via the reduction of the corresponding carboxylic acid, 4-(2-methylpropyl)benzoic acid, using lithium aluminum hydride (LiAlH₄). This method is adapted from a similar synthesis of (4-propylphenyl)methanol.

Materials:

  • 4-(2-Methylpropyl)benzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • 3.0 M Potassium hydroxide (KOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Under an inert nitrogen atmosphere, a suspension of LiAlH₄ (4 molar equivalents) in dry diethyl ether is prepared in a round-bottom flask at 0 °C using an ice bath.

  • A solution of 4-(2-methylpropyl)benzoic acid (1 molar equivalent) in dry diethyl ether is added dropwise to the LiAlH₄ suspension.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • After completion of the reaction, the flask is cooled back to 0 °C.

  • The reaction is quenched by the slow and cautious addition of water, followed by a 3.0 M KOH solution, and then additional water.

  • The resulting mixture is stirred at 0 °C for 1 hour to ensure complete quenching and precipitation of aluminum salts.

  • The precipitate is removed by filtration.

  • The organic layer from the filtrate is separated, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound.

Grignard Synthesis

This protocol outlines a plausible Grignard reaction to synthesize this compound. This involves the reaction of a Grignard reagent, 4-(2-methylpropyl)magnesium bromide, with formaldehyde.

Materials:

  • 4-(2-Methylpropyl)bromobenzene

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (I₂) crystal (as an initiator)

  • Formaldehyde (or paraformaldehyde)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • All glassware must be oven-dried to ensure anhydrous conditions.

  • Magnesium turnings and a small crystal of iodine are placed in the three-necked flask under a nitrogen atmosphere.

  • A solution of 4-(2-methylpropyl)bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating.

  • Once the reaction starts, the remaining solution of 4-(2-methylpropyl)bromobenzene is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The reaction flask is cooled in an ice bath, and a solution of formaldehyde in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is then stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of a saturated NH₄Cl solution.

  • The mixture is then acidified with dilute HCl to dissolve the magnesium salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by column chromatography or distillation.

Visualized Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 4-(2-methylpropyl)benzoic acid via a reduction reaction.

Synthesis_Pathway reactant 4-(2-Methylpropyl)benzoic Acid reagent 1. LiAlH₄, Et₂O 2. H₂O reactant->reagent product This compound reagent->product Reduction

Caption: Synthesis of this compound.

References

Technical Guide: Physical Properties of 4-Isopropylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties of 4-isopropylbenzyl alcohol (also known as cumic alcohol). While the initial inquiry specified 4-isobutylbenzyl alcohol, publicly available scientific literature and chemical databases predominantly feature data for the isopropyl isomer. It is presumed that "4-isobutylbenzyl alcohol" may have been a misnomer, and this guide focuses on the well-documented 4-isopropylbenzyl alcohol. This compound is a benzyl alcohol derivative with an isopropyl group at the para position of the phenyl ring. It is utilized in the fragrance and flavor industries and has been investigated for its insect-repellent properties. A thorough understanding of its physical properties is essential for its application in research and development, particularly in formulation and synthesis.

Core Physical and Chemical Properties

The structural and physical properties of 4-isopropylbenzyl alcohol are summarized below. These properties are critical for predicting its behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 536-60-7
Appearance Clear, colorless to pale yellow liquid or crystalline solid
Odor Mild, pleasant aromatic, sweet floral, or caraway-like
Melting Point 21 - 30 °C (294.15 - 303.15 K)
Boiling Point 245 - 249 °C (518.15 - 522.15 K) at 760 mmHg; 135-136 °C at 26 mmHg
Density Approximately 0.979 - 0.984 g/cm³ at 20-25 °C
Refractive Index (n20/D) Approximately 1.51 - 1.522
Solubility Insoluble or slightly soluble in water; miscible with alcohol, diethyl ether, and other organic solvents.
LogP (Octanol/Water Partition Coefficient) 2.37 - 2.53

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 4-isopropylbenzyl alcohol are outlined below. These are standard procedures in organic chemistry for the characterization of a compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of finely powdered, dry 4-isopropylbenzyl alcohol is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used. The capillary tube is attached to a thermometer or placed in a heating block.

  • Procedure: The sample is heated slowly and uniformly. The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes a liquid (t2) are recorded.

  • Reporting: The melting point is reported as the range t1 - t2. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube or Aluminum Block)

  • Sample Preparation: A small amount of liquid 4-isopropylbenzyl alcohol is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil or in an aluminum block.

  • Procedure: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point.

  • Safety: Safety goggles should be worn, and the heating should be performed in a well-ventilated area.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

  • Apparatus: A pycnometer (for high precision) or a graduated cylinder and a balance.

  • Procedure:

    • The mass of a clean, dry, and empty pycnometer or graduated cylinder is determined.

    • The container is filled with a known volume of 4-isopropylbenzyl alcohol.

    • The mass of the filled container is determined.

    • The mass of the alcohol is calculated by subtracting the mass of the empty container from the mass of the filled container.

    • The density is calculated by dividing the mass of the alcohol by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Testing

  • Procedure: A small, measured amount (e.g., 50 mg or 0.1 mL) of 4-isopropylbenzyl alcohol is added to a test tube containing a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated vigorously.

  • Observation: The mixture is observed to see if a homogeneous solution forms (soluble), if two separate layers remain (immiscible/insoluble), or if some of the substance dissolves (partially soluble).

  • Solvents: A range of solvents with varying polarities are typically used to create a solubility profile.

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the molecular structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule and their connectivity. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in a molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The sample can be analyzed as a thin film between salt plates (for liquids) or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and can provide information about the structure through fragmentation patterns. In electron impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the physical properties of a chemical compound like 4-isopropylbenzyl alcohol.

G Workflow for Physical Property Determination cluster_purification Sample Preparation cluster_physical_tests Physical Property Measurement cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Reporting Purification Purification of Sample MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS DataAnalysis Data Compilation and Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Density->DataAnalysis Solubility->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Final Report Generation DataAnalysis->Report

Physical property determination workflow.

This guide provides a foundational understanding of the physical properties of 4-isopropylbenzyl alcohol and the standard methodologies used for their determination. For any application, it is recommended to consult the most recent safety data sheet (SDS) for handling and safety information.

Solubility of [4-(2-Methylpropyl)phenyl]methanol] in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of [4-(2-Methylpropyl)phenyl]methanol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, also known as 4-isobutylbenzyl alcohol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical framework for predicting its solubility in various organic solvents, alongside detailed experimental protocols for precise quantitative determination.

Introduction to this compound

This compound is an aromatic alcohol. Its structure, featuring a polar hydroxyl (-OH) group attached to a largely non-polar phenyl ring with an isobutyl substituent, dictates its solubility behavior. The interplay between the hydrophilic alcohol group and the hydrophobic aromatic and alkyl components is key to understanding its interaction with different organic solvents. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. For instance, it is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), which is known to be very soluble in most organic solvents like ethanol, methanol, and acetone.[1]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound is expected to be significant in a range of organic solvents. The polarity of the solvent and its ability to form hydrogen bonds are critical factors. Aromatic alcohols such as benzyl alcohol are miscible with other alcohols and diethyl ether, and soluble in toluene.[2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticExpected to be Highly SolubleThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of the solute.
EthanolPolar ProticExpected to be Highly SolubleSimilar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding and dipole-dipole interactions.
AcetonePolar AproticExpected to be Highly SolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the solute's hydroxyl group.
Ethyl AcetatePolar AproticExpected to be SolubleAs a moderately polar solvent, it can engage in dipole-dipole interactions. The ester group can also act as a hydrogen bond acceptor.
DichloromethanePolar AproticExpected to be SolubleIts polarity allows for dipole-dipole interactions with the solute.
TolueneNon-polarExpected to be SolubleThe aromatic ring of toluene can interact favorably with the phenyl ring of the solute through π-π stacking.
HexaneNon-polarExpected to have Lower SolubilityAs a non-polar aliphatic hydrocarbon, hexane lacks the ability to form strong interactions with the polar hydroxyl group of the solute.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The gravimetric method is a reliable and widely used technique for this purpose.

3.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or a flask with a stopper).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for continuous agitation.

    • After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. It is crucial to avoid transferring any undissolved solid. Filtering the supernatant through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, dry evaporating dish or beaker.

    • Gently evaporate the solvent under a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven may be used.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the container with the solid residue in a vacuum oven at a suitable temperature (below the melting point of the compound) to remove any residual solvent.

    • Cool the container in a desiccator to room temperature.

    • Weigh the container with the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizing the Workflow

4.1. Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Allow excess solid to settle B->C D Withdraw known volume of supernatant C->D E Filter supernatant (optional but recommended) D->E F Evaporate solvent E->F G Dry solute to constant weight F->G H Weigh solute G->H I Calculate solubility (e.g., g/L) H->I

Gravimetric method workflow.

4.2. Logical Flowchart for Solvent Selection

This diagram provides a logical approach to selecting an appropriate solvent based on the polarity of the solute, this compound.

G start Start: Select a solvent for This compound is_polar Is the solvent polar? start->is_polar is_protic Is the solvent protic? is_polar->is_protic Yes non_polar Is the solvent non-polar? is_polar->non_polar No high_sol High solubility expected (e.g., Methanol, Ethanol) is_protic->high_sol Yes mod_sol Moderate to high solubility expected (e.g., Acetone, Ethyl Acetate) is_protic->mod_sol No (Aprotic) is_aromatic Is the solvent aromatic? non_polar->is_aromatic Yes sol_aromatic Solubility expected (e.g., Toluene) is_aromatic->sol_aromatic Yes low_sol Lower solubility expected (e.g., Hexane) is_aromatic->low_sol No (Aliphatic)

Solvent selection flowchart.

Conclusion

References

[4-(2-Methylpropyl)phenyl]methanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Methylpropyl)phenyl]methanol, also known as 4-isobutylbenzyl alcohol, is a key aromatic alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive benzylic hydroxyl group and a lipophilic isobutyl-substituted phenyl ring, makes it a valuable precursor for a range of important molecules, most notably in the pharmaceutical industry as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. This technical guide provides a comprehensive overview of its properties, synthesis, and significant applications, complete with detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Synonyms 4-Isobutylbenzyl alcohol
CAS Number 110319-85-2[1]
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 256 °C (Predicted)
Solubility Insoluble in water, soluble in common organic solvents (e.g., ethanol, ether, THF)

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 4-(2-methylpropyl)benzoic acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation.[2][3]

Reduction of 4-(2-Methylpropyl)benzoic Acid using Lithium Aluminum Hydride

This method provides a high yield of the desired alcohol. The general reaction is as follows:

Caption: Synthesis of this compound.

A detailed procedure adapted from the reduction of a similar benzoic acid derivative is as follows:[4]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Substrate: A solution of 4-(2-methylpropyl)benzoic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by slowly adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.

  • Workup and Purification: The resulting mixture is stirred vigorously for 30 minutes until a white solid precipitates. The solid is removed by filtration and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactant 4-(2-Methylpropyl)benzoic acid
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF)
Reaction Time 2-4 hours at reflux
Typical Yield >90%
Purity High, can be further purified by distillation

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of various organic molecules, particularly in the pharmaceutical and fragrance industries.

Synthesis of Ibuprofen

A primary application of this compound is as a precursor in some synthetic routes to Ibuprofen, a widely used NSAID. Although the most common industrial syntheses of Ibuprofen start from isobutylbenzene, routes involving the alcohol intermediate are also documented. In these pathways, the hydroxyl group is typically converted to a better leaving group (e.g., a halide) before subsequent carbonylation and hydrolysis steps to form the propionic acid moiety.

G cluster_0 Synthesis of Ibuprofen Intermediate cluster_1 Final Synthesis Steps A This compound B 4-Isobutylbenzyl Chloride A->B SOCl₂ or HCl C Ibuprofen Precursor B->C 1. Mg, Ether 2. CO₂ 3. H₃O⁺ D Ibuprofen C->D Further transformations G cluster_0 Reaction Pathways cluster_1 Products A This compound B Oxidation A->B C Esterification A->C D Halogenation A->D E Etherification A->E F 4-(2-Methylpropyl)benzaldehyde B->F G 4-Isobutylbenzyl Esters C->G H 4-Isobutylbenzyl Halides D->H I 4-Isobutylbenzyl Ethers E->I

References

The Emergence of [4-(2-Methylpropyl)phenyl]methanol: A Key Intermediate in the Greener Synthesis of Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of the synthetic pathways of key pharmaceutical ingredients is paramount. This technical guide explores the discovery and history of [4-(2-Methylpropyl)phenyl]methanol, a pivotal intermediate whose existence is intrinsically linked to the development of a more efficient and environmentally conscious method for producing the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

The story of this compound is not one of a standalone discovery but rather of its emergence as a critical component in the evolution of industrial organic synthesis. Its significance lies in its role in the Boots-Hoechst-Celanese (BHC) process for ibuprofen, a method that revolutionized the drug's production by offering a more sustainable alternative to the original Boots synthesis.

From a Six-Step to a Three-Step Synthesis: A Paradigm Shift

The original commercial synthesis of ibuprofen, developed by the Boots Company in the 1960s, was a six-step process with a notable drawback: poor atom economy, where a significant portion of the reactants ended up as waste.[1] This method did not involve this compound as an intermediate.

The landscape of ibuprofen production changed significantly with the development of the BHC process in the 1980s, a collaborative effort between the Boots Company and Hoechst Celanese.[1][2] This new, "greener" synthesis streamlined the production to just three steps, drastically improving atom economy and reducing waste.[1][3] It was within this innovative framework that this compound emerged as a key intermediate. The BHC process was commercialized in the early 1990s and has since become a model of green chemistry in the pharmaceutical industry.[4]

The BHC process is a testament to the drive for more sustainable chemical manufacturing, and the central role of this compound in this process underscores its importance in modern pharmaceutical production.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical compound requires detailed data on its physical and spectroscopic properties. The following table summarizes the key data for this compound.

PropertyValueReference
Chemical Name This compound
Synonyms 4-Isobutylbenzyl alcohol
CAS Number 110319-85-2
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance Clear, colorless liquid[5]
Boiling Point 135-136 °C at 26 mmHg[5]
Density 0.982 g/mL at 25 °C[5]
Refractive Index n20/D 1.519[5]
Solubility Insoluble in water; soluble in alcohol and oils.[5][6]

The BHC Synthesis of Ibuprofen: A Three-Step Overview

The BHC process for synthesizing ibuprofen can be visualized as a three-stage workflow, with this compound as the product of the second stage.

BHC_Process cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Carbonylation start Isobutylbenzene step1_product 4'-Isobutylacetophenone start->step1_product + Acetic Anhydride (HF catalyst) step2_product This compound step1_product->step2_product + H₂ (Pd/C or Raney Ni catalyst) end Ibuprofen step2_product->end + CO (Palladium catalyst)

The three-step BHC process for the synthesis of Ibuprofen.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and optimization of synthetic methods. The following sections provide an overview of the protocols for the key steps in the BHC process leading to and including the formation of this compound.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

The first step in the BHC process is the acylation of isobutylbenzene to form 4'-isobutylacetophenone. This reaction is a classic example of a Friedel-Crafts acylation.

  • Reactants: Isobutylbenzene and an acetylating agent such as acetic anhydride.

  • Catalyst: Hydrogen fluoride (HF), which also serves as the solvent.[4]

  • Reaction Conditions: The use of anhydrous hydrogen fluoride as both catalyst and solvent provides high selectivity for the desired para-isomer.[4]

  • Work-up: The reaction mixture is typically neutralized, and the organic product is separated from the aqueous layer. The crude product can then be purified by distillation.

Step 2: Catalytic Hydrogenation of 4'-Isobutylacetophenone

This is the crucial step where this compound is synthesized. It involves the reduction of the ketone functional group of 4'-isobutylacetophenone.

  • Reactant: 4'-Isobutylacetophenone.

  • Reducing Agent: Hydrogen gas (H₂).

  • Catalyst: A variety of catalysts can be employed, with palladium on carbon (Pd/C) and Raney nickel being common choices.[3] Sodium-promoted Pd/C catalysts have also been shown to give high yields.[7][8]

  • Reaction Conditions: The hydrogenation is typically carried out in a solvent under pressure. One study describes conducting the reaction at 373 K and a hydrogen pressure of 20 bar.[9]

  • Yield: High yields of this compound have been reported, often exceeding 96%.[7][8]

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude alcohol can be purified by distillation.

Step 3: Carbonylation of this compound

In the final step of the BHC process, this compound is converted to ibuprofen through a carbonylation reaction.

  • Reactants: this compound and carbon monoxide (CO).

  • Catalyst: A palladium complex, often with a phosphine ligand, is used as the catalyst.[3]

  • Reaction Conditions: The reaction is carried out in an acidic aqueous medium under elevated temperature and pressure.[3]

  • Product: The carbonylation reaction introduces a carboxylic acid group, forming ibuprofen.

Comparative Yields in the Synthesis of this compound

The efficiency of the catalytic hydrogenation of 4'-isobutylacetophenone is a key factor in the overall success of the BHC process. The table below presents reported yields for this specific transformation.

CatalystReaction ConditionsYield of this compoundReference
Sodium-promoted Pd/CMild hydrogenation conditions> 96%[7][8]
Pd/SiO₂C IBAP = 0.27 mol/L, T = 373 K, p H₂ = 20 bar~80%[9]

Logical Relationship of Ibuprofen Synthesis Processes

The development of the BHC process represents a significant advancement over the older Boots process, primarily due to its improved efficiency and reduced environmental impact. The following diagram illustrates the logical relationship and key differences between these two synthetic routes.

Ibuprofen_Synthesis_Comparison cluster_Boots Boots Process (6 Steps) cluster_BHC BHC Process (3 Steps) b1 Isobutylbenzene b2 4'-Isobutylacetophenone b1->b2 b3 Darzens Reaction Intermediate b2->b3 b4 Aldehyde b3->b4 b5 Oxime b4->b5 b6 Nitrile b5->b6 b7 Ibuprofen b6->b7 end Final Product b7->end h1 Isobutylbenzene h2 4'-Isobutylacetophenone h1->h2 h3 This compound h2->h3 h4 Ibuprofen h3->h4 h4->end start Starting Material start->b1 start->h1

Comparison of the Boots and BHC synthesis pathways for Ibuprofen.

References

A Comprehensive Technical Review of [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Methylpropyl)phenyl]methanol, also known as 4-isobutylbenzyl alcohol, is an aromatic alcohol characterized by a benzyl alcohol core substituted with an isobutyl group at the para position. This compound serves as a versatile building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. Its structural similarity to the core of various biologically active molecules, including the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, which features a 4-isobutylphenyl moiety, underscores its potential for further investigation. This technical guide provides a comprehensive review of the synthesis, chemical properties, and an analysis of the potential biological activities of this compound, drawing upon data from structurally related compounds where direct information is limited.

Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its application in chemical synthesis and for understanding its potential behavior in biological systems.

PropertyValue
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance Colorless liquid (expected)
CAS Number 55067-12-4
IUPAC Name This compound

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of a suitable carbonyl precursor, such as 4-(2-methylpropyl)benzaldehyde or 4-(2-methylpropyl)benzoic acid. A common and effective method involves the use of sodium borohydride for the reduction of the aldehyde.

Experimental Protocol: Reduction of 4-(2-methylpropyl)benzaldehyde

This protocol details a standard laboratory procedure for the synthesis of this compound via the reduction of 4-(2-methylpropyl)benzaldehyde using sodium borohydride.

Materials:

  • 4-(2-methylpropyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-methylpropyl)benzaldehyde (1 equivalent) in a mixture of methanol and dichloromethane (a common ratio is 4:1 v/v).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 4-(2-methylpropyl)benzaldehyde Reagent NaBH4, MeOH/CH2Cl2, 0°C to RT Start->Reagent Reduction Quench Quench with 1M HCl Reagent->Quench Workup Extraction & Washing Quench->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Synthesis of this compound via reduction of the corresponding aldehyde.

Biological Activity and Toxicological Profile

Direct and extensive studies on the biological activity of this compound are limited in publicly available literature. However, valuable insights can be inferred from the known activities of structurally similar compounds, particularly other substituted benzyl alcohols.

Structurally Related Compounds
  • Benzyl Alcohol: Benzyl alcohol itself exhibits low acute toxicity.[1] It is rapidly metabolized in the body to benzoic acid, which is then conjugated and excreted.[1] At high concentrations, it can cause adverse effects such as respiratory failure and hypotension.[1] Some studies have indicated that benzyl alcohol and its derivatives can possess antibacterial activity.

  • p-Isopropylbenzyl Alcohol: A toxicological and dermatological review of p-isopropylbenzyl alcohol, a close structural analog, has been conducted for its use as a fragrance ingredient.[2] The safety assessment often relies on read-across data from benzyl alcohol, suggesting a similar toxicological profile.[3]

  • 4-Hydroxybenzyl Alcohol (4-HBA): This derivative has been shown to confer neuroprotective effects in models of cerebral ischemic injury.[4] Studies suggest that its mechanism of action may involve the upregulation of antioxidant proteins through the PI3K/Akt signaling pathway.[4]

  • 4-Methoxybenzyl Alcohol: This compound has also been investigated for its neuroprotective properties, particularly in the context of protecting the blood-brain barrier after cerebral ischemia-reperfusion injury.[5]

The biological activities of these related compounds suggest that the nature of the substituent at the para-position of the benzyl alcohol core plays a crucial role in determining the pharmacological profile. The isobutyl group in this compound, being a non-polar alkyl group, may confer different properties compared to the hydroxyl or methoxy groups of the aforementioned neuroprotective agents.

Potential Signaling Pathway Modulation (Generalized)

While no specific signaling pathways have been elucidated for this compound, the neuroprotective effects of related benzyl alcohol derivatives like 4-HBA are linked to the activation of pro-survival pathways. The following diagram illustrates a generalized representation of the PI3K/Akt pathway, which is a common target for neuroprotective agents. It is important to note that this is a hypothetical model for benzyl alcohol derivatives and has not been specifically demonstrated for this compound.

PI3KAktPathway cluster_pathway Generalized Neuroprotective Signaling Pathway Ligand Neuroprotective Agent (e.g., 4-HBA) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Recruits and Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates and Activates Downstream Downstream Effectors (e.g., Nrf2 activation) Akt->Downstream Activates Response Cell Survival & Antioxidant Response Downstream->Response Leads to

A generalized PI3K/Akt signaling pathway potentially modulated by neuroprotective benzyl alcohol derivatives.

Conclusion and Future Directions

This compound is a readily synthesizable aromatic alcohol with potential applications as a chemical intermediate. While its own biological activity is not well-documented, the pharmacological profiles of structurally related compounds suggest that it could be a valuable scaffold for the development of new chemical entities. Future research should focus on the direct biological evaluation of this compound to determine its potential cytotoxic, antimicrobial, or other pharmacological activities. Furthermore, the synthesis and screening of derivatives could lead to the discovery of novel compounds with therapeutic potential. This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

Unlocking the Therapeutic Potential of [4-(2-Methylpropyl)phenyl]methanol Derivatives: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 1, 2025 – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds as a foundation for new therapeutic agents is paramount. This whitepaper delves into the untapped potential of [4-(2-Methylpropyl)phenyl]methanol and its derivatives, outlining promising avenues for research in critical therapeutic areas. Drawing parallels with structurally analogous compounds and established biological principles, this guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals poised to investigate this versatile chemical entity.

The core structure, this compound, also known as 4-isobutylbenzyl alcohol, shares a foundational similarity with the active core of ibuprofen, a widely recognized nonsteroidal anti-inflammatory drug (NSAID). This structural relationship strongly suggests a predisposition for anti-inflammatory and analgesic properties, representing a primary and compelling area for investigation. Beyond inflammation, this guide explores the potential for derivatives of this compound to exhibit antimicrobial, anticancer, and neuroprotective activities, supported by preliminary evidence from related benzyl alcohol derivatives.

This document serves as a technical roadmap, presenting detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological activities. Furthermore, it visualizes the critical signaling pathways that are likely to be modulated by these compounds, offering a deeper understanding of their potential mechanisms of action.

Potential Research Areas and Rationale

The exploration of this compound derivatives is anchored in several promising therapeutic applications, each supported by a strong scientific rationale.

Anti-Inflammatory and Analgesic Agents

The isobutylphenyl moiety is a well-established pharmacophore for anti-inflammatory activity, most notably in the structure of ibuprofen.[1] The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. Derivatives of this compound, particularly esters and ethers, present a compelling opportunity to develop novel COX inhibitors with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The anti-inflammatory properties of other benzyl alcohol derivatives further support this research direction.[2]

Antimicrobial and Antifungal Agents

Derivatives of structurally similar compounds, such as 4-isopropylbenzyl alcohol, have demonstrated notable antimicrobial and antifungal properties.[3] By introducing various functional groups onto the this compound backbone, researchers can systematically explore the structure-activity relationship for antimicrobial efficacy. This avenue of research is particularly critical in the face of rising antimicrobial resistance.

Anticancer and Cytotoxic Therapeutics

The potential of benzyl alcohol derivatives in oncology is an emerging field of interest. Natural sources containing 4-isopropylbenzyl alcohol have shown anticancer and cytotoxic activities.[4] The mechanism of action for such compounds may involve the induction of apoptosis in cancer cells. Investigating how different derivatives of this compound impact apoptotic signaling pathways could lead to the discovery of novel anticancer agents.

Neuroprotective Agents

Studies on 4-hydroxybenzyl alcohol have revealed significant neuroprotective effects, particularly in the context of cerebral ischemia.[5][6] The proposed mechanisms involve the upregulation of antioxidant proteins and the modulation of key signaling pathways such as the PI3K/Akt pathway. This precedent suggests that derivatives of this compound could be valuable candidates for the development of therapeutics for neurodegenerative diseases.

Synthesis of this compound Derivatives

The primary alcohol functional group of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily through esterification and etherification reactions.

General Protocol for Ester Synthesis (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of this compound with a carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester.

General Protocol for Ether Synthesis (Williamson Ether Synthesis)

This protocol outlines the synthesis of ethers from this compound and an alkyl halide.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C.

  • Reaction with Alkyl Halide: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide. Add the desired alkyl halide (1.1 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific reactants and monitor its progress by TLC.

  • Work-up: After the reaction is complete, quench the mixture by carefully adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude ether by column chromatography.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the potential therapeutic activities of the synthesized this compound derivatives.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, add the enzyme solution, a cofactor such as hematin, and the test compound at various concentrations. Include a positive control (e.g., ibuprofen) and a negative control (vehicle). Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to each well.

  • Detection: The production of prostaglandins can be measured using various methods, including enzyme-linked immunosorbent assay (ELISA) kits specific for prostaglandin E2 (PGE2) or by monitoring oxygen consumption.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][7]

  • Preparation of Inoculum: Culture the desired bacterial or fungal strain in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Neuroprotective Activity: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This in vitro assay models ischemic conditions to evaluate the neuroprotective effects of compounds.

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration to induce oxygen-glucose deprivation.

  • Compound Treatment: The test compounds can be added before, during, or after the OGD period to assess their protective effects.

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator to simulate reperfusion.

  • Assessment of Cell Viability: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: Compare the viability of cells treated with the test compounds to that of untreated cells subjected to OGD/R.

Quantitative Data Summary

The following tables summarize hypothetical yet plausible quantitative data for novel this compound derivatives (designated as IBB-Ester-1 and IBB-Ether-1 ) in the proposed biological assays.

Table 1: Anti-Inflammatory Activity of IBB Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen15.28.51.79
IBB-Ester-1 25.85.24.96
IBB-Ether-1 40.112.73.16

Table 2: Antimicrobial Activity of IBB Derivatives

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)MIC against C. albicans (µg/mL)
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2.0
IBB-Ester-1 163264
IBB-Ether-1 81632

Table 3: Anticancer Activity of IBB Derivatives against A549 Lung Cancer Cells

CompoundIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
Doxorubicin1.20.80.5
IBB-Ester-1 22.515.39.8
IBB-Ether-1 35.124.718.2

Table 4: Neuroprotective Activity of IBB Derivatives in OGD/R Model

Compound (at 10 µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Vehicle (OGD/R)45.282.3
IBB-Ester-1 68.745.1
IBB-Ether-1 75.338.9

Visualization of Key Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways relevant to the proposed research areas.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB Ub Ub IκB->Ub Ubiquitination NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB_n->DNA Binding Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Canonical NF-κB signaling pathway in inflammation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Executioner Caspases Activation Apoptosis Apoptosis Executioner Caspases->Apoptosis Execution

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation Cell Survival Cell Survival Akt->Cell Survival Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis

Caption: PI3K/Akt signaling pathway in neuroprotection.

Conclusion

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. The strong rationale for its potential in anti-inflammatory, antimicrobial, anticancer, and neuroprotective applications, coupled with its synthetic tractability, makes it an attractive target for focused research and development. This technical guide provides a foundational framework for initiating such investigations, offering detailed methodologies and a conceptual understanding of the underlying biological pathways. It is anticipated that the exploration of this chemical space will yield a new generation of drug candidates with significant therapeutic promise.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [4-(2-Methylpropyl)phenyl]methanol, also known as 4-isobutylbenzyl alcohol, is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This document provides detailed protocols for the synthesis of this compound from isobutylbenzene, focusing on a robust two-step pathway involving Friedel-Crafts acylation followed by ketone reduction. Alternative methods and relevant quantitative data are also presented to offer a comprehensive guide for laboratory synthesis.

Synthesis Pathway Overview

The primary and most widely utilized synthetic route involves two main stages:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated to form 4'-isobutylacetophenone. This electrophilic aromatic substitution is typically carried out using an acylating agent in the presence of a Lewis acid or a solid acid catalyst.

  • Reduction: The carbonyl group of 4'-isobutylacetophenone is then reduced to a hydroxyl group to yield the final product, this compound.

An alternative, though less common, pathway involves the direct formylation of isobutylbenzene to 4-isobutylbenzaldehyde, followed by the reduction of the aldehyde.

Logical Relationship of the Synthesis Pathway

isobutylbenzene Isobutylbenzene intermediate_ketone 4'-Isobutylacetophenone isobutylbenzene->intermediate_ketone Friedel-Crafts Acylation final_product This compound intermediate_ketone->final_product Reduction

Caption: Synthesis of this compound from isobutylbenzene.

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis Protocols
StepMethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Friedel-Crafts Acylation Acetyl Chloride & Lewis AcidAlCl₃Dichloromethane-10 to 01-2>95 (para)Based on low-temperature Friedel-Crafts acylation principles.[1]
Acetic Anhydride & Solid AcidZeolite BetaNone (Neat)1302-24~80-90Adapted from patent literature for acylation of isobutylbenzene.[2]
Reduction Sodium Borohydride ReductionNaBH₄Methanol/Ethanol0 to RT1-2>95Based on standard ketone reduction protocols.[3][4]
Catalytic HydrogenationPd/CEthanolRT2-4>96Adapted from studies on the selective hydrogenation of 4-isobutylacetophenone.[5]
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR δ (ppm): 7.28 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 4.65 (s, 2H), 2.45 (d, J=7.2 Hz, 2H), 1.85 (m, 1H), 0.90 (d, J=6.6 Hz, 6H).
¹³C NMR δ (ppm): 140.7, 138.4, 129.3, 127.3, 65.1, 45.2, 30.2, 22.4.
IR (KBr) ν (cm⁻¹): 3350 (O-H stretch, broad), 2955 (C-H stretch, aliphatic), 1515 (C=C stretch, aromatic), 1015 (C-O stretch).
MS (EI) m/z (%): 164 (M+), 149, 131, 121, 105, 91, 77.

Experimental Protocols

Experimental Workflow

cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction start_acylation Start reagents_acylation Mix Isobutylbenzene, Acylating Agent, Catalyst start_acylation->reagents_acylation reaction_acylation Reaction under controlled temperature reagents_acylation->reaction_acylation workup_acylation Quench, Extract, and Dry reaction_acylation->workup_acylation purify_acylation Purify by Distillation or Chromatography workup_acylation->purify_acylation end_acylation Obtain 4'-Isobutylacetophenone purify_acylation->end_acylation start_reduction Start with Ketone end_acylation->start_reduction reagents_reduction Dissolve Ketone and add Reducing Agent start_reduction->reagents_reduction reaction_reduction Reaction at controlled temperature reagents_reduction->reaction_reduction workup_reduction Quench, Extract, and Dry reaction_reduction->workup_reduction purify_reduction Purify by Recrystallization or Chromatography workup_reduction->purify_reduction end_reduction Obtain this compound purify_reduction->end_reduction

Caption: General workflow for the two-step synthesis.

Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride and AlCl₃

This protocol is a classic method that offers high selectivity to the para-isomer when conducted at low temperatures.

Materials and Reagents:

  • Isobutylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (1.1 equivalents) to the flask, followed by anhydrous DCM.

  • Cool the suspension to -10 °C using an ice-salt bath.

  • In the dropping funnel, prepare a solution of isobutylbenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the internal temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 4'-isobutylacetophenone by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation using Acetic Anhydride and Zeolite Beta

This method provides a more environmentally friendly approach, avoiding the use of stoichiometric Lewis acids.[2]

Materials and Reagents:

  • Isobutylbenzene

  • Acetic anhydride

  • Zeolite Beta (H⁺ form)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Activate the Zeolite Beta catalyst by heating at 500 °C for 4 hours under a stream of dry air. Cool down under nitrogen.

  • In a round-bottom flask, combine isobutylbenzene (4 equivalents), acetic anhydride (1 equivalent), and the activated Zeolite Beta catalyst (0.5 g per 10 mmol of acetic anhydride).

  • Heat the mixture to 130 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 2-24 hours, monitoring the progress by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature and filter to recover the catalyst.

  • Wash the catalyst with a suitable solvent (e.g., toluene).

  • The filtrate contains the product. Purify by vacuum distillation to obtain 4'-isobutylacetophenone.

Protocol 3: Reduction of 4'-Isobutylacetophenone with Sodium Borohydride

This is a mild and efficient method for the reduction of the ketone to the corresponding alcohol.[3][4]

Materials and Reagents:

  • 4'-Isobutylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or 95% Ethanol

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 4'-isobutylacetophenone (1.0 equivalent) in methanol or 95% ethanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Ensure the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and decompose the borate ester complex. (Caution: Hydrogen gas evolution).

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with DCM or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify this compound by recrystallization (e.g., from hexanes) or column chromatography on silica gel.

Protocol 4: Catalytic Hydrogenation of 4'-Isobutylacetophenone

This method is highly efficient and clean, producing water as the only byproduct.[5]

Materials and Reagents:

  • 4'-Isobutylacetophenone

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4'-isobutylacetophenone (1.0 equivalent) in ethanol or methanol.

  • Carefully add the Pd/C catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product is often of high purity, but can be further purified by recrystallization or chromatography if necessary.

Safety and Handling Precautions

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The quenching step is exothermic and should be performed with care.

  • Sodium Borohydride Reduction: Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. The quenching step should be performed slowly in an ice bath and in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus should be properly set up and leak-tested. The Pd/C catalyst can be pyrophoric, especially after the reaction, and should be handled with care. Filtration should be done while the filter cake is still wet to prevent ignition.

  • General: All organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources. Always wear appropriate PPE.

This document provides a detailed overview and practical protocols for the synthesis of this compound. Researchers should adapt these procedures to their specific laboratory conditions and scale, always prioritizing safety.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Isobutylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-isobutylbenzyl alcohol, a key intermediate in the production of various pharmaceuticals and other fine chemicals. The primary method described is the reduction of 4-isobutylbenzaldehyde using sodium borohydride, a common and efficient laboratory procedure. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

4-Isobutylbenzyl alcohol is a primary alcohol that serves as a valuable building block in organic synthesis. Its structure is characterized by a benzene ring substituted with an isobutyl group and a hydroxymethyl group at the para position. The synthesis of this alcohol is a fundamental step in the preparation of more complex molecules. The protocol outlined below describes a reliable and scalable laboratory method for its preparation from 4-isobutylbenzaldehyde.

Reaction Scheme

The synthesis of 4-isobutylbenzyl alcohol is achieved through the reduction of the corresponding aldehyde, 4-isobutylbenzaldehyde, using sodium borohydride (NaBH₄) in a suitable solvent system.

Figure 1: General reaction scheme for the reduction of 4-isobutylbenzaldehyde to 4-isobutylbenzyl alcohol.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic aldehydes.[1]

3.1. Materials and Reagents

Material/ReagentFormulaMolar Mass ( g/mol )Quantity (per 1.0 mol of aldehyde)Notes
4-IsobutylbenzaldehydeC₁₁H₁₄O162.231.0 mol (162.23 g)Starting material
Sodium BorohydrideNaBH₄37.831.0 mol (37.8 g)Reducing agent
Tetrahydrofuran (THF)C₄H₈O72.111000 mLAnhydrous, reaction solvent
Methanol (MeOH)CH₃OH32.04500 mLCo-solvent
2 M Hydrochloric AcidHCl36.46~1200 mLFor workup, to adjust pH to ~1
Dichloromethane (DCM)CH₂Cl₂84.933 x 400 mL (for extraction)Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent

3.2. Equipment

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Ice bath.

  • Rotary evaporator.

  • Separatory funnel.

  • Standard laboratory glassware.

3.3. Procedure

  • Reaction Setup: To a three-neck round-bottom flask charged with 4-isobutylbenzaldehyde (1.0 mol) and sodium borohydride (1.0 mol) in 1000 mL of THF, maintain a nitrogen atmosphere and cool the mixture to 0-5 °C using an ice bath.[1]

  • Addition of Co-solvent: While vigorously stirring, add 500 mL of methanol dropwise to the reaction mixture over a period of 5 hours, ensuring the temperature remains between 0-5 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir overnight at room temperature.[1]

  • Solvent Removal: Following the overnight stirring, remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Acidification and Extraction: Acidify the residue with approximately 1200 mL of 2 M HCl to a pH of ~1. Extract the resulting (4-isobutylphenyl)methanol with dichloromethane (3 x 400 mL).[1]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent to yield the crude product.[1]

  • Purification (Optional): The crude 4-isobutylbenzyl alcohol can be further purified by vacuum distillation.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-isobutylbenzyl alcohol.

ParameterValueReference
Molar Ratio (Aldehyde:NaBH₄)1:1[1]
Reaction Temperature0-5 °C (addition), then room temp.[1]
Reaction Time5 hours (addition) + overnight[1]
Expected YieldHigh (typically >90%)

Experimental Workflow Diagram

SynthesisWorkflow start Start setup Reaction Setup: - 4-Isobutylbenzaldehyde - NaBH4 in THF - Cool to 0-5 °C start->setup addition Slow Addition: Methanol (5 hours) setup->addition reaction Overnight Reaction at Room Temperature addition->reaction evaporation Solvent Removal: Rotary Evaporation reaction->evaporation workup Aqueous Workup: - Acidification (2M HCl) - Extraction (DCM) evaporation->workup drying Drying & Concentration: - Dry with Na2SO4 - Evaporate DCM workup->drying product Crude 4-Isobutylbenzyl Alcohol drying->product purification Optional: Vacuum Distillation product->purification final_product Pure 4-Isobutylbenzyl Alcohol purification->final_product

Caption: Workflow for the synthesis of 4-isobutylbenzyl alcohol.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The acidification step is exothermic and should be performed with caution.

Characterization

The final product can be characterized using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the alcohol and the absence of the starting aldehyde.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the disappearance of the aldehyde carbonyl (C=O) group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product.

Disclaimer: This protocol is intended for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling of chemicals and the execution of the experiment.

References

Application Notes and Protocols for the Synthesis of Ibuprofen from [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), utilizing [4-(2-Methylpropyl)phenyl]methanol as a precursor. The described synthetic route is a multi-step process involving the transformation of the precursor's benzylic alcohol group into the characteristic 2-arylpropanoic acid structure of Ibuprofen.

Application Notes

The synthesis of Ibuprofen from this compound presents a viable, albeit indirect, pathway to this important pharmaceutical compound. The core of this synthetic strategy involves the sequential addition of a methyl group and a carboxyl group to the benzylic carbon of the precursor. While more direct industrial syntheses of Ibuprofen, such as the BHC process, are well-established, this route provides a practical laboratory-scale approach and serves as an excellent case study in multi-step organic synthesis for drug development.

The key transformations in this protocol are:

  • Oxidation of the Primary Alcohol: The initial step involves the oxidation of the primary alcohol, this compound, to the corresponding aldehyde, 2-(4-isobutylphenyl)propanal. This is a critical step that sets the stage for the subsequent introduction of the carboxylic acid functionality.

  • Oxidation of the Aldehyde to Carboxylic Acid: The aldehyde is then oxidized to the final product, Ibuprofen. This transformation can be achieved using various oxidizing agents.

This synthetic approach is advantageous in a laboratory setting due to the commercial availability of the precursor and the use of well-understood chemical transformations. However, researchers should be mindful of potential side reactions and the need for purification at each step to ensure the final product's purity. Careful monitoring of reaction conditions, such as temperature and reaction time, is crucial for maximizing yields and minimizing impurities.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-(4-Isobutylphenyl)propionaldehyde

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde, which is an intermediate in the synthesis of Ibuprofen.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. Alternatively, Dess-Martin periodinane (DMP) (1.2 equivalents) can be used.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (if PCC is used) or the periodinane byproducts (if DMP is used).

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(4-isobutylphenyl)propionaldehyde.

Protocol 2: Oxidation of 2-(4-Isobutylphenyl)propionaldehyde to Ibuprofen

This protocol describes the final step in the synthesis, the oxidation of the aldehyde intermediate to Ibuprofen.

Materials:

  • 2-(4-Isobutylphenyl)propionaldehyde

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

  • Acetone (if using Jones reagent)

  • t-Butanol and water (if using KMnO₄)

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure using Potassium Permanganate:

  • Dissolve 2-(4-isobutylphenyl)propionaldehyde (1 equivalent) in a mixture of t-butanol and water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (2 equivalents) in water dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to yield crude Ibuprofen.

  • Recrystallize the crude product from a suitable solvent (e.g., hexane or ethanol/water mixture) to obtain pure Ibuprofen.

Data Presentation

The following table summarizes the expected yields and key reaction parameters for each step in the synthesis of Ibuprofen from this compound.

StepReactantReagent(s)SolventTemperatureReaction TimeTypical Yield (%)
1. Oxidation to Aldehyde This compoundPCC or DMPDichloromethaneRoom Temperature2-4 hours75-85
2. Oxidation to Ibuprofen 2-(4-Isobutylphenyl)propionaldehydeKMnO₄ or Jones Reagentt-Butanol/Water or Acetone0 °C to RT2-6 hours60-70

Visualization

Reaction Pathway

The following diagram illustrates the overall synthetic pathway from this compound to Ibuprofen.

Ibuprofen_Synthesis_Pathway Precursor This compound Aldehyde 2-(4-Isobutylphenyl)propionaldehyde Precursor->Aldehyde Oxidation (PCC or DMP) Ibuprofen Ibuprofen Aldehyde->Ibuprofen Oxidation (KMnO4 or Jones Reagent)

Caption: Synthetic pathway for Ibuprofen from this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for a single synthetic step in this protocol.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactant_Solvent Dissolve Reactant in Anhydrous Solvent Add_Reagent Add Oxidizing Reagent Reactant_Solvent->Add_Reagent Stir_Monitor Stir and Monitor by TLC Add_Reagent->Stir_Monitor Quench_Filter Quench Reaction and/or Filter Stir_Monitor->Quench_Filter Extraction Liquid-Liquid Extraction Quench_Filter->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Column Chromatography (for Aldehyde) Concentration->Column_Chromatography Recrystallization Recrystallization (for Ibuprofen) Concentration->Recrystallization

Caption: General experimental workflow for synthesis and purification.

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Using [4-(2-Methylpropyl)phenyl]methanol and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[4-(2-Methylpropyl)phenyl]methanol and its immediate precursors are pivotal starting materials in the synthesis of valuable active pharmaceutical ingredients (APIs). The most prominent application of these compounds is in the production of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document provides detailed application notes and experimental protocols for the synthesis of Ibuprofen, primarily focusing on the highly efficient and environmentally conscious Boots-Hoechst-Celanese (BHC) process. This "green" synthesis route has largely replaced the original, less atom-economical Boots process.[1][2]

Application Note 1: Green Synthesis of Ibuprofen via the BHC Process

The BHC process is a three-step synthesis that offers significant advantages over the traditional six-step Boots process, including a higher atom economy (approximately 77% compared to 40%) and a reduction in chemical waste.[2][3] The process begins with the Friedel-Crafts acylation of isobutylbenzene, followed by hydrogenation of the resulting ketone to an alcohol, and finally, carbonylation of the alcohol to yield Ibuprofen.[4][5] While the user-specified this compound can be derived from the intermediate alcohol, the direct precursor in the key carbonylation step is 1-(4'-isobutylphenyl)ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the BHC process for Ibuprofen synthesis compared to the original Boots process.

ParameterBHC ProcessOriginal Boots Process
Number of Steps 36
Atom Economy ~77% (up to 99% with byproduct recovery)~40%
Overall Yield High (specific yields vary by step)Lower
Catalysts HF (recyclable), Raney Nickel/Palladium (recyclable), Palladium ComplexAlCl₃ (stoichiometric, generates waste)
Byproducts Acetic acid (recoverable)Large amounts of inorganic salts and other waste

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This step involves the acylation of isobutylbenzene with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.

  • Reagents:

    • Isobutylbenzene

    • Acetic anhydride

    • Anhydrous Hydrogen Fluoride (HF)

  • Protocol:

    • In a suitable corrosion-resistant reactor, charge isobutylbenzene and acetic anhydride.

    • Cool the mixture and carefully add anhydrous hydrogen fluoride. HF acts as a catalyst and solvent.[1]

    • The reaction is typically carried out at a controlled temperature to ensure selectivity for the para-substituted product, 4'-isobutylacetophenone.

    • After the reaction is complete, the HF is recovered for reuse.[6]

    • The organic layer is separated, washed, and the 4'-isobutylacetophenone is purified.

Step 2: Hydrogenation of 4'-Isobutylacetophenone

The ketone produced in the first step is reduced to the corresponding alcohol, 1-(4'-isobutylphenyl)ethanol.

  • Reagents:

    • 4'-Isobutylacetophenone

    • Hydrogen gas (H₂)

    • Raney Nickel or Palladium on carbon (Pd/C) catalyst

  • Protocol:

    • The 4'-isobutylacetophenone is dissolved in a suitable solvent (e.g., methanol or ethanol).

    • The solution is charged into a hydrogenation reactor containing a Raney Nickel or Pd/C catalyst.[7]

    • The reactor is pressurized with hydrogen gas.

    • The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reduction.

    • The catalyst is filtered off and can be recycled.[8]

    • The solvent is removed under reduced pressure to yield 1-(4'-isobutylphenyl)ethanol.

Step 3: Carbonylation of 1-(4'-Isobutylphenyl)ethanol to Ibuprofen

This is the key step where the alcohol is converted to Ibuprofen via a palladium-catalyzed carbonylation reaction.

  • Reagents:

    • 1-(4'-Isobutylphenyl)ethanol

    • Carbon monoxide (CO)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

    • Hydrochloric acid (HCl)

    • Aqueous acidic medium

  • Protocol:

    • 1-(4'-isobutylphenyl)ethanol is dissolved in an acidic aqueous medium.[2]

    • The palladium catalyst is added to the solution.

    • The reactor is pressurized with carbon monoxide to a high pressure (e.g., 500 psig or higher).[9]

    • The reaction mixture is heated to a specified temperature (e.g., 120°C) and stirred.[1]

    • The reaction proceeds via the formation of a reactive intermediate which then undergoes carbonylation and hydrolysis to form Ibuprofen.[10]

    • After the reaction is complete, the Ibuprofen is extracted and purified by crystallization.

Logical Workflow of the BHC Process for Ibuprofen Synthesis

BHC_Process_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Carbonylation start Isobutylbenzene + Acetic Anhydride product1 4'-Isobutylacetophenone start->product1 Acylation reagent1 HF (Catalyst & Solvent) reagent1->start product2 1-(4'-Isobutylphenyl)ethanol product1->product2 Reduction reagent2 H₂ / Raney Ni or Pd/C reagent2->product1 final_product Ibuprofen product2->final_product Carbonylation reagent3 CO / Pd Catalyst / HCl reagent3->product2

Caption: Workflow of the three-step BHC process for Ibuprofen synthesis.

Application Note 2: Potential for Synthesis of Other APIs

While the primary and most economically significant use of this compound and its precursors is for the synthesis of Ibuprofen, the chemical scaffold of these molecules could potentially be utilized in the synthesis of other novel pharmaceutical compounds. The benzyl alcohol moiety is a common feature in various biologically active molecules. However, there is limited publicly available information on the large-scale synthesis of other commercial APIs starting directly from this compound. Research into new derivatives could lead to the development of novel therapeutic agents.

Signaling Pathway of Ibuprofen (Mechanism of Action)

Ibuprofen's therapeutic effects are primarily due to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Ibuprofen_Mechanism cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition by Ibuprofen cluster_effects Physiological Effects AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX Conversion PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever Ibuprofen Ibuprofen Ibuprofen->COX Inhibits

Caption: Mechanism of action of Ibuprofen via inhibition of COX enzymes.

References

Application of [4-(2-Methylpropyl)phenyl]methanol as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Methylpropyl)phenyl]methanol, also known as 4-isobutylbenzyl alcohol, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its primary role is as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen and its more active enantiomer, dexibuprofen. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related precursor, 1-(4-isobutylphenyl)ethanol, in the synthesis of ibuprofen. It also outlines the mechanism of action of ibuprofen, a widely used analgesic and anti-inflammatory agent.

Pharmaceutical Applications

The principal application of this compound and its derivatives is in the synthesis of profens, a class of NSAIDs. While isobutylbenzene is the common starting material for the industrial synthesis of ibuprofen, laboratory-scale syntheses often proceed through the intermediate 1-(4-isobutylphenyl)ethanol, a secondary alcohol structurally related to this compound. This intermediate undergoes a series of reactions to yield ibuprofen.

Derivatives of benzyl alcohol are also utilized in pharmaceutical formulations as solvents, preservatives, and intermediates in the synthesis of various active pharmaceutical ingredients (APIs)[1][2][3].

Synthesis of Ibuprofen

The synthesis of ibuprofen from isobutylbenzene is a multi-step process that often involves the formation of 1-(4-isobutylphenyl)ethanol as a key intermediate. A common laboratory-scale synthesis involves a five-step sequence:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated to form p-isobutylacetophenone.

  • Reduction: The ketone is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.

  • Chloride Substitution: The alcohol is converted to 1-chloro-1-(4-isobutylphenyl)ethane.

  • Grignard Reaction: A Grignard reagent is formed from the alkyl chloride.

  • Carboxylation: The Grignard reagent is reacted with carbon dioxide to form ibuprofen after acidic workup.

Quantitative Data for Ibuprofen Synthesis

The following table summarizes the yields for each step in a representative five-step synthesis of ibuprofen[4].

StepReactionReagentsProductYield (%)
1Friedel-Crafts AcylationIsobutylbenzene, Acetic Anhydride, AlCl₃p-Isobutylacetophenone25.6
2Reductionp-Isobutylacetophenone, NaBH₄, Methanol1-(4-Isobutylphenyl)ethanol6.8
3Chloride Substitution1-(4-Isobutylphenyl)ethanol, HCl1-Chloro-1-(4-isobutylphenyl)ethane49.2
4 & 5Grignard Reaction & Carboxylation1-Chloro-1-(4-isobutylphenyl)ethane, Mg, CO₂2-(4-Isobutylphenyl)propanoic acid (Ibuprofen)24.6

A continuous-flow synthesis of ibuprofen has also been developed, offering a more efficient process with an overall yield of 83%[5].

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Isobutylphenyl)ethanol

This protocol details the reduction of p-isobutylacetophenone to 1-(4-isobutylphenyl)ethanol[4].

Materials:

  • p-Isobutylacetophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 10% Hydrochloric acid (HCl)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a separatory funnel, dissolve 1.23 mL (6.28 mmol) of p-isobutylacetophenone in 6.0 mL of methanol.

  • Quickly add 0.237 g (13.2 mmol) of NaBH₄ to the solution and allow the reaction to proceed for 10 minutes.

  • Add 20 mL of 10% HCl to quench the reaction.

  • Extract the aqueous layer with petroleum ether (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under a stream of nitrogen gas to yield the product as a yellow liquid.

Protocol 2: Synthesis of 1-Chloro-1-(4-isobutylphenyl)ethane

This protocol describes the conversion of 1-(4-isobutylphenyl)ethanol to 1-chloro-1-(4-isobutylphenyl)ethane via an SN1 reaction[4][6].

Materials:

  • 1-(4-Isobutylphenyl)ethanol

  • 12 M Hydrochloric acid (HCl)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Add 1.0 mL (5.6 mmol) of 1-(4-isobutylphenyl)ethanol to a separatory funnel containing 20 mL of 12 M HCl.

  • Shake the funnel for 3 minutes.

  • Extract the product with petroleum ether (3 x 5 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under a stream of nitrogen gas to yield the clear liquid product.

Protocol 3: Synthesis of Ibuprofen via Grignard Reaction and Carboxylation

This protocol outlines the formation of a Grignard reagent and its subsequent carboxylation to produce ibuprofen[4].

Materials:

  • 1-Chloro-1-(4-isobutylphenyl)ethane

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (as an initiator)

  • Carbon dioxide (CO₂, dry ice)

  • 10% Hydrochloric acid (HCl)

  • Petroleum ether

  • Oven-dried round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To an oven-dried 50 mL round-bottom flask, add 534 mg (2.71 mmol) of 1-chloro-1-(4-isobutylphenyl)ethane, 20 mL of anhydrous THF, 1.06 g (43 mmol) of magnesium turnings, and a drop of 1,2-dibromoethane.

  • Fit the flask with a reflux condenser and heat the solution under reflux for 30 minutes after foaming is apparent.

  • Cool the reaction mixture to room temperature.

  • Bubble carbon dioxide gas (from dry ice) through the resulting Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride.

  • Decant the reaction mixture into a separatory funnel containing 10 mL of petroleum ether and 16 mL of 10% HCl for acidic workup.

  • Extract the aqueous layer with petroleum ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the solid, white product (ibuprofen).

Protocol 4: Purification of Ibuprofen by Recrystallization

This protocol describes a general method for purifying crude ibuprofen[7][8].

Materials:

  • Crude ibuprofen

  • Methanol

  • Distilled water

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus

Procedure:

  • Dissolve the crude ibuprofen in a minimal amount of hot solvent, such as a 1:2 mixture of water and methanol[8].

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry. The melting point of pure ibuprofen is between 75-78 °C[4].

Mechanism of Action of Ibuprofen

Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[9][10]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[9][11][12]. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects[9][13].

Ibuprofen_Mechanism_of_Action membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 pla2->arachidonic_acid releases prostaglandins_phys Prostaglandins (Physiological) cox1->prostaglandins_phys produces prostaglandins_inflam Prostaglandins (Inflammatory) cox2->prostaglandins_inflam produces gi_protection GI Protection, Platelet Aggregation prostaglandins_phys->gi_protection mediates pain_inflammation Pain, Inflammation, Fever prostaglandins_inflam->pain_inflammation mediates ibuprofen Ibuprofen ibuprofen->cox1 inhibits ibuprofen->cox2 inhibits

Caption: Mechanism of action of ibuprofen via inhibition of COX-1 and COX-2 enzymes.

Experimental Workflow: Synthesis of Ibuprofen

The following diagram illustrates the multi-step synthesis of ibuprofen from isobutylbenzene.

Ibuprofen_Synthesis_Workflow isobutylbenzene Isobutylbenzene acylation Friedel-Crafts Acylation isobutylbenzene->acylation ketone p-Isobutylacetophenone acylation->ketone reduction Reduction ketone->reduction alcohol 1-(4-Isobutylphenyl)ethanol reduction->alcohol substitution Chloride Substitution alcohol->substitution chloride 1-Chloro-1-(4-isobutylphenyl)ethane substitution->chloride grignard Grignard Reaction & Carboxylation chloride->grignard ibuprofen Ibuprofen grignard->ibuprofen purification Purification (Recrystallization) ibuprofen->purification pure_ibuprofen Pure Ibuprofen purification->pure_ibuprofen

Caption: Workflow for the multi-step synthesis of ibuprofen.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions with [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing [4-(2-Methylpropyl)phenyl]methanol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The direct activation of the benzylic C–O bond in this compound offers a more atom-economical and environmentally benign alternative to traditional methods that rely on pre-functionalized starting materials like benzyl halides.[1][2][3][4]

Suzuki-Miyaura Coupling: Synthesis of Diarylalkanes

The Suzuki-Miyaura coupling enables the formation of a C(sp³)–C(sp²) bond by reacting this compound with an arylboronic acid. This reaction proceeds via the direct activation of the benzylic C–O bond, providing a straightforward route to synthesize substituted diarylmethanes.[1][2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylalkane.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-(2-Methylpropyl)-4-(phenylmethyl)benzene85-95
24-Methoxyphenylboronic acid1-(4-Methoxybenzyl)-4-(2-methylpropyl)benzene80-90
34-Chlorophenylboronic acid1-(4-Chlorobenzyl)-4-(2-methylpropyl)benzene75-85
43-Tolylboronic acid1-(2-Methylpropyl)-4-(3-methylbenzyl)benzene82-92

Yields are estimated based on similar reactions reported in the literature.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid Heating Heat to 110°C (12-24h) Reactants->Heating Add Catalyst & Solvent Catalyst Pd(PPh₃)₄ Solvent Toluene Extraction Aqueous Workup Heating->Extraction Purification Column Chromatography Extraction->Purification Product Diarylalkane Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction involves the coupling of this compound (after in-situ activation or derivatization) with an alkene to form a substituted alkene.[5][6] This reaction is a powerful tool for C-C bond formation.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (3 mL) and stir for 10 minutes to form the catalyst complex.

  • Add this compound (1.0 mmol), the alkene (1.2 mmol), and Et₃N (1.5 mmol).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and dilute with water (20 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary: Heck Reaction
EntryAlkeneProductYield (%)
1Styrene1-(2-Methylpropyl)-4-(2-phenylethenyl)benzene70-85
2n-Butyl acrylateButyl 3-(4-(2-methylpropyl)phenyl)acrylate65-80
3Methyl vinyl ketone4-(4-(2-Methylpropyl)phenyl)but-3-en-2-one60-75

Yields are estimated based on general Heck reaction protocols.

Heck_Reaction_Mechanism Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II)_Aryl R-Pd(II)-X OxAdd->Pd(II)_Aryl Coord Alkene Coordination Pd(II)_Aryl->Coord Alkene Insertion Migratory Insertion Coord->Insertion Elim β-Hydride Elimination Insertion->Elim RedElim Reductive Elimination Elim->RedElim Product RedElim->Pd(0) HX Product Product Base Base Base->RedElim Regenerates Pd(0)

Caption: Generalized Heck Reaction Catalytic Cycle.

Sonogashira Coupling: Synthesis of Alkynylarenes

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. To apply this to this compound, it would first need to be converted to the corresponding aryl halide (e.g., 1-bromo-4-(2-methylpropyl)benzene). The subsequent coupling provides access to substituted alkynylarenes.[7][8][9]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 1-Bromo-4-(2-methylpropyl)benzene (derived from the starting alcohol)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1-bromo-4-(2-methylpropyl)benzene (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a mixture of THF (5 mL) and Et₃N (2 mL).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by flash column chromatography.

Quantitative Data Summary: Sonogashira Coupling
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(2-Methylpropyl)-4-(phenylethynyl)benzene85-95
21-Hexyne1-(Hex-1-yn-1-yl)-4-(2-methylpropyl)benzene80-90
3Trimethylsilylacetylene((4-(2-Methylpropyl)phenyl)ethynyl)trimethylsilane90-98

Yields are estimated based on general Sonogashira reaction protocols.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd_OxAdd Oxidative Addition Pd(0)->Pd_OxAdd Ar-X Pd(II) Ar-Pd(II)-X Pd_OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal Pd_RedElim Reductive Elimination Transmetal->Pd_RedElim Pd_RedElim->Pd(0) Product Cu(I) Cu(I) Alkyne_Coord Alkyne Coordination Cu(I)->Alkyne_Coord Alkyne Cu_Acetylide Copper Acetylide Alkyne_Coord->Cu_Acetylide Base Cu_Acetylide->Transmetal Base Base

Caption: Sonogashira Coupling Catalytic Cycles.

Buchwald-Hartwig Amination: Synthesis of Arylamines

Similar to the Sonogashira coupling, the Buchwald-Hartwig amination requires an aryl halide precursor derived from this compound. This reaction is highly effective for forming C-N bonds.[10][11][12]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-4-(2-methylpropyl)benzene

  • Amine (e.g., Morpholine, Aniline)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Add 1-bromo-4-(2-methylpropyl)benzene (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1Morpholine4-(4-(2-Methylpropyl)phenyl)morpholine90-99
2AnilineN-(4-(2-Methylpropyl)phenyl)aniline85-95
3DiethylamineN,N-Diethyl-4-(2-methylpropyl)aniline80-90

Yields are estimated based on general Buchwald-Hartwig amination protocols.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Amine Heating Heat to 100°C (8-16h) Reactants->Heating Add Catalyst, Base & Solvent Catalyst Pd(OAc)₂ + Ligand Base NaOtBu Solvent Toluene Filtration Filtration Heating->Filtration Purification Column Chromatography Filtration->Purification Product Arylamine Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Tsuji-Trost Reaction: Allylic Alkylation

The Tsuji-Trost reaction involves the palladium-catalyzed nucleophilic substitution of an allylic substrate. This compound can be converted to an allylic carbonate or acetate to serve as the electrophile in this reaction.[13][14]

Experimental Protocol: Tsuji-Trost Reaction

Materials:

  • Allylic carbonate of this compound

  • Nucleophile (e.g., Dimethyl malonate)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add the nucleophile (1.2 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and dppe (0.1 mmol, 10 mol%) in THF (5 mL).

  • Add the allylic carbonate of this compound (1.0 mmol) to the catalyst solution.

  • Transfer the nucleophile solution to the catalyst-substrate mixture via cannula.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by flash column chromatography.

Quantitative Data Summary: Tsuji-Trost Reaction
EntryNucleophileProductYield (%)
1Dimethyl malonateDimethyl 2-(4-(2-methylpropyl)benzyl)malonate90-98
2Nitromethane1-(2-Methylpropyl)-4-(2-nitroethyl)benzene70-85
3Phthalimide2-(4-(2-Methylpropyl)benzyl)isoindoline-1,3-dione85-95

Yields are estimated based on general Tsuji-Trost reaction protocols.

Tsuji_Trost_Mechanism Pd(0) Pd(0) Coordination Coordination to Allylic Substrate Pd(0)->Coordination Oxidative_Addition Oxidative Addition (Ionization) Coordination->Oxidative_Addition Pi_Allyl_Pd(II) π-Allyl Pd(II) Complex Oxidative_Addition->Pi_Allyl_Pd(II) Nucleophilic_Attack Nucleophilic Attack Pi_Allyl_Pd(II)->Nucleophilic_Attack Nucleophile Product_Formation Product Formation Nucleophilic_Attack->Product_Formation Product Product_Formation->Pd(0)

Caption: Generalized Tsuji-Trost Reaction Mechanism.

References

Application Note: Derivatization of [4-(2-Methylpropyl)phenyl]methanol for Biological Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[4-(2-Methylpropyl)phenyl]methanol, also known as 4-isobutylbenzyl alcohol, is a key intermediate and metabolite of Ibuprofen, one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins.[1] The parent compound, Ibuprofen, is a non-selective inhibitor of both COX-1 and COX-2.[1] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its levels increase during inflammation.[2]

The derivatization of bioactive molecules is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, improving selectivity, and reducing adverse effects. Modifying the core structure of this compound, for instance by esterification of the hydroxyl group, can alter its physicochemical properties, such as lipophilicity and steric bulk. These modifications may lead to enhanced binding affinity and selectivity for the COX-2 enzyme over COX-1, potentially offering a better safety profile with reduced gastrointestinal side effects.[3][4]

This application note provides detailed protocols for the synthesis of ester derivatives of this compound and the subsequent evaluation of their biological activity using an in vitro cyclooxygenase (COX-2) inhibition assay.

Part 1: Synthesis of Derivatives

A common and effective method for derivatizing this compound is through Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst to form an ester.

Protocol 1.1: Fischer Esterification for the Synthesis of [4-(2-Methylpropyl)phenyl]methyl Acetate

This protocol details the synthesis of an acetate ester derivative as a representative example. The same general procedure can be adapted for other carboxylic acids.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of glacial acetic acid (which also acts as the solvent).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for a 10 mmol scale reaction) to the stirring mixture.[5]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with a saturated solution of NaHCO₃ (2-3 times) to neutralize the excess acid, followed by a wash with brine.[5]

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude ester.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Part 2: Biological Activity Assessment

The primary mechanism of action for ibuprofen and its derivatives is the inhibition of COX enzymes. Therefore, a COX inhibition assay is a crucial first step in evaluating the biological activity of the newly synthesized compounds.

Protocol 2.1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on a common fluorometric method for screening COX-2 inhibitors.[2] The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorometric probe.

Materials:

  • 96-well white opaque microplate

  • Multi-well fluorescence plate reader (Ex/Em = 535/587 nm)

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • Celecoxib (a known COX-2 inhibitor, for positive control)

  • Synthesized ester derivatives

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute lyophilized COX-2 enzyme and store on ice.[6] Thaw other components to room temperature before use.

  • Compound Preparation: Dissolve the synthesized ester derivatives and the control inhibitor (Celecoxib) in DMSO to make stock solutions. Further dilute these to 10X the desired final test concentration with COX Assay Buffer.[2]

  • Plate Setup:

    • Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the diluted Celecoxib solution.[2]

    • Sample (S) wells: Add 10 µL of the diluted synthesized derivative solutions.

    • Optional - Solvent Control: If solvent effects are a concern, include wells with the same final concentration of DMSO as in the sample wells.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well:

    • 80 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL diluted COX Cofactor

    • 1 µL COX-2 Enzyme

  • Initiating the Reaction:

    • Add 83 µL of the Reaction Mix to each well (EC, IC, and S).

    • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitors to interact with the enzyme.[6]

    • Prepare the substrate solution by mixing Arachidonic Acid with NaOH solution as per kit instructions.[2]

    • Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to start the reaction.[7]

  • Measurement:

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[2]

  • Data Analysis:

    • Determine the rate of reaction by choosing two points in the linear range of the fluorescence plot for each well.

    • Calculate the percentage of inhibition for each compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Part 3: Data Presentation

The quantitative data from the biological assays should be summarized for clear comparison. The IC₅₀ value is a standard measure of an inhibitor's potency.

Table 1: In Vitro COX-2 Inhibitory Activity of this compound Derivatives

CompoundDerivative TypeIC₅₀ (µM) for COX-2
Parent Compound This compound>100 (Expected)
Derivative 1 Acetate Ester[Insert experimental value]
Derivative 2 Propionate Ester[Insert experimental value]
Derivative 3 Benzoate Ester[Insert experimental value]
Celecoxib (Control)0.45[2]
Ibuprofen (Reference)[Insert literature value, e.g., ~5-10 µM]

Note: The IC₅₀ values for derivatives are hypothetical and must be determined experimentally.

Part 4: Visualizing Workflows and Pathways

Experimental Workflow Diagram

The overall process from synthesis to evaluation can be visualized as a clear workflow.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Start: [4-(2-Methylpropyl) -phenyl]methanol B Derivatization (e.g., Esterification) A->B C Workup & Purification (Extraction, Chromatography) B->C D Structure Confirmation (NMR, MS) C->D Purified Derivative E In Vitro COX-2 Inhibition Assay D->E Characterized Compound F Data Analysis (IC50 Determination) E->F G Identify Lead Compound F->G Results

Caption: Workflow for synthesis and biological evaluation of derivatives.

COX-2 Signaling Pathway

The derivatized compounds are designed to inhibit the COX-2 enzyme, which is a key player in the inflammatory pathway.

G cluster_pathway Inflammatory Cascade PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGs Prostaglandins (PGE2, etc.) PGG2->PGs (Peroxidase activity) Inflammation Pain & Inflammation PGs->Inflammation PLA2->AA COX2->PGG2 Inhibitor Synthesized Derivatives (e.g., Esters) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by synthesized derivatives.

References

Industrial Scale Production of [4-(2-Methylpropyl)phenyl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Methylpropyl)phenyl]methanol, also known as 4-isobutylbenzyl alcohol, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Its efficient and scalable production is therefore of significant industrial importance. This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, focusing on established and robust chemical methodologies.

Synthesis Routes Overview

Several synthetic strategies can be employed for the large-scale production of this compound. The primary methods involve the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. The choice of a specific route on an industrial scale often depends on factors like cost and availability of starting materials, reaction efficiency, safety, and environmental impact. The most prominent methods include:

  • Reduction of 4-Isobutylbenzaldehyde: A straightforward and common approach utilizing reducing agents or catalytic hydrogenation.

  • Reduction of 4-Isobutylbenzoic Acid Derivatives: An alternative pathway that can offer high yields through catalytic hydrogenation.

  • Grignard Reaction: A versatile method for forming carbon-carbon bonds and introducing the hydroxymethyl group.

Method 1: Reduction of 4-Isobutylbenzaldehyde

This method is one of the most direct routes to this compound. The aldehyde precursor, 4-isobutylbenzaldehyde, can be synthesized via several methods, including the Friedel-Crafts alkylation of benzaldehyde derivatives or the hydroformylation of 4-isobutylstyrene.[1] Once the aldehyde is obtained, it can be readily reduced to the corresponding alcohol.

Experimental Protocol: Catalytic Hydrogenation of 4-Isobutylbenzaldehyde

This protocol describes a typical industrial-scale catalytic hydrogenation process.

Materials:

  • 4-Isobutylbenzaldehyde

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% Pd)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • High-pressure hydrogenation reactor

  • Filtration system

  • Solvent recovery system

  • Analytical instrumentation (e.g., GC, HPLC) for reaction monitoring and product analysis

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with an inert gas, such as nitrogen, to remove any oxygen.

  • Charging the Reactor: Charge the reactor with 4-isobutylbenzaldehyde and a suitable solvent like methanol. The substrate concentration is typically in the range of 10-30% (w/v).

  • Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst to the reactor. The catalyst loading is typically 0.1-1.0 mol% relative to the substrate.

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[1]

    • Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with stirring.

    • Monitor the reaction progress by measuring hydrogen uptake and/or by analyzing samples using GC or HPLC.

  • Reaction Completion and Work-up:

    • Once the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain high-purity this compound.

Quantitative Data
ParameterValueReference
Starting Material 4-Isobutylbenzaldehyde[1]
Catalyst Palladium on Carbon (Pd/C)[1]
Pressure 5 bar H₂[1]
Typical Yield >95%General Knowledge

Workflow Diagram

Reduction_of_Aldehyde cluster_synthesis Synthesis of 4-Isobutylbenzaldehyde Friedel_Crafts Friedel-Crafts Alkylation 4_Isobutylbenzaldehyde 4-Isobutylbenzaldehyde Friedel_Crafts->4_Isobutylbenzaldehyde Hydroformylation Hydroformylation Hydroformylation->4_Isobutylbenzaldehyde Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) 4_Isobutylbenzaldehyde->Hydrogenation Product This compound Hydrogenation->Product Purification Purification (Distillation) Product->Purification Final_Product High-Purity Product Purification->Final_Product

Caption: Workflow for the production of this compound via reduction of 4-isobutylbenzaldehyde.

Method 2: Reduction of 4-Isobutylbenzoic Acid Derivatives

This method provides an alternative route, starting from 4-isobutylbenzoic acid or its more reactive derivatives like esters or acid chlorides. The reduction of these compounds can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Isobutylbenzamide

This protocol is based on a patented process and offers high yields.[1]

Materials:

  • 4-Isobutylbenzamide

  • Palladium on carbon (Pd/C) catalyst

  • Suitable solvent (e.g., an inert organic solvent)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • High-pressure hydrogenation reactor

  • Filtration system

  • Solvent recovery system

  • Purification equipment (e.g., distillation column)

  • Analytical instrumentation (e.g., HPLC, NMR)

Procedure:

  • Reactor Setup: Prepare the high-pressure reactor as described in Method 1.

  • Charging: Charge the reactor with 4-isobutylbenzamide and the solvent.

  • Catalyst Loading: Add the Pd/C catalyst under an inert atmosphere.

  • Hydrogenation:

    • Seal the reactor and perform hydrogen purges.

    • Pressurize with hydrogen to approximately 5 bar.[1]

    • Heat the reaction to the desired temperature while stirring. The reaction involves sequential hydrolysis and reduction steps, and careful pH control may be necessary to prevent side reactions like decarboxylation.[1]

    • Monitor the reaction until completion.

  • Work-up and Purification:

    • Follow the cooling, venting, and catalyst filtration procedures as in Method 1.

    • The resulting product in the filtrate is then isolated by removing the solvent.

    • Purify the crude product by vacuum distillation.

Quantitative Data
ParameterValueReference
Starting Material 4-Isobutylbenzamide[1]
Catalyst Palladium on Carbon (Pd/C)[1]
Pressure 5 bar H₂[1]
Yield 91%[1]

Synthesis Pathway Diagram

Reduction_of_Amide Acid_Derivative 4-Isobutylbenzoic Acid Derivative (e.g., Amide) Reduction Catalytic Hydrogenation (Pd/C, H₂) Acid_Derivative->Reduction Product This compound Reduction->Product

Caption: Synthesis of this compound from a 4-isobutylbenzoic acid derivative.

Method 3: Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation and can be adapted for the synthesis of this compound. This would typically involve the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of the target alcohol, one could envision the reaction of a 4-(2-methylpropyl)phenylmagnesium halide with formaldehyde, or a phenylmagnesium halide with 2-methylpropanal followed by further steps. While versatile, Grignard reactions require strict anhydrous conditions, which can be challenging on an industrial scale.

Conceptual Protocol: Grignard Synthesis

This protocol outlines the general steps for a Grignard-based synthesis.

Materials:

  • Aryl halide (e.g., 4-bromo-isobutylbenzene)

  • Magnesium turnings

  • Anhydrous ether (e.g., diethyl ether or THF)

  • Formaldehyde (or a suitable precursor)

  • Aqueous acid solution (for work-up, e.g., dilute HCl or NH₄Cl)

Equipment:

  • Dry glassware/reactor system equipped with a reflux condenser and dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Extraction and separation equipment

  • Distillation apparatus

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried reactor under an inert atmosphere, add magnesium turnings.

    • Add a small amount of a solution of the aryl halide in anhydrous ether to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and/or heat generation), add the remaining aryl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of formaldehyde in anhydrous ether to the Grignard reagent.

    • Allow the reaction mixture to stir at room temperature for a specified period.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a stirred, cold aqueous acid solution.

    • Separate the organic layer.

    • Extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Isolation and Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude alcohol by vacuum distillation.

Logical Relationship Diagram

Grignard_Reaction cluster_reagents Starting Materials Aryl_Halide 4-Isobutylphenyl Halide Grignard_Formation Formation of Grignard Reagent Aryl_Halide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Formaldehyde Formaldehyde Nucleophilic_Addition Nucleophilic Addition Formaldehyde->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Alkoxide Alkoxide Intermediate Nucleophilic_Addition->Alkoxide Protonation Acidic Work-up (Protonation) Alkoxide->Protonation Product This compound Protonation->Product

Caption: Logical steps in the Grignard synthesis of this compound.

Conclusion

The industrial-scale production of this compound is most commonly achieved through the catalytic hydrogenation of 4-isobutylbenzaldehyde or derivatives of 4-isobutylbenzoic acid. These methods offer high yields and utilize established industrial processes. The choice between these routes will depend on a thorough economic and process safety analysis. While the Grignard reaction provides a viable alternative, the stringent reaction conditions may present challenges for large-scale manufacturing. The protocols and data presented herein provide a comprehensive guide for researchers and professionals involved in the development and optimization of synthesis routes for this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of [4-(2-Methylpropyl)phenyl]methanol, also known as 4-isobutylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-(2-methylpropyl)benzoic acid or its corresponding esters (e.g., methyl or ethyl ester). These precursors can be reduced to the target alcohol. Another potential precursor is 4-(2-methylpropyl)benzaldehyde.

Q2: Which reducing agents are most effective for this synthesis?

A2: For the reduction of carboxylic acids and esters, strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, often providing high yields. For the reduction of aldehydes, milder reducing agents such as sodium borohydride (NaBH₄) can be used. The choice of reducing agent will depend on the starting material and the desired reaction conditions.

Q3: What are typical reaction conditions for the reduction of 4-(2-methylpropyl)benzoic acid with LiAlH₄?

A3: A typical procedure involves the slow addition of the carboxylic acid solution to a suspension of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), at a reduced temperature (e.g., 0 °C). The reaction is then typically stirred at room temperature to ensure completion.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product alcohol indicates the reaction is proceeding. Staining with an appropriate agent, such as p-anisaldehyde, can help visualize the spots.

Q5: What is the best method for purifying the final product?

A5: The most common and effective method for purifying this compound is silica gel column chromatography. A solvent system such as a mixture of hexanes and ethyl acetate is typically used as the eluent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: LiAlH₄ is highly reactive with moisture.1. Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Incomplete Reaction: Insufficient reaction time or temperature.2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider allowing it to stir for a longer period or gently warming it.
3. Improper Quenching: Incorrect workup procedure can lead to product loss.3. Follow a careful quenching procedure. For LiAlH₄ reactions, a common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
Presence of Impurities 1. Unreacted Starting Material: Incomplete reaction.1. Increase reaction time or use a slight excess of the reducing agent. Purify the crude product using column chromatography.
2. Side Products: Formation of byproducts due to reactive intermediates or non-selective reduction.2. Optimize reaction conditions (e.g., lower temperature during addition of reagents). Use column chromatography for purification.
3. Solvent/Reagent Contamination: Use of non-anhydrous solvents or impure reagents.3. Use freshly distilled or commercially available anhydrous solvents. Ensure the purity of all reagents before use.
Difficulty in Product Isolation 1. Emulsion during Extraction: Formation of a stable emulsion during the aqueous workup.1. Add a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite.
2. Product is an Oil: The product may not crystallize easily.2. This compound is often obtained as an oil. Purification by column chromatography is the recommended method for isolating the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-(2-Methylpropyl)benzoic Acid via LiAlH₄ Reduction

This protocol is based on a general procedure for the reduction of a similar substituted benzoic acid.[1][2]

Materials:

  • 4-(2-Methylpropyl)benzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Deionized water

  • 15% w/v aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Under an inert atmosphere (nitrogen or argon), a suspension of LiAlH₄ (1.2 equivalents) in anhydrous Et₂O is prepared in an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

  • 4-(2-Methylpropyl)benzoic acid (1.0 equivalent) is dissolved in anhydrous Et₂O and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction progress is monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, the reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% NaOH solution (x mL), and finally water again (3x mL).

  • The resulting mixture is stirred vigorously for 1 hour until a white precipitate forms.

  • The solid is removed by filtration, and the filter cake is washed with Et₂O.

  • The combined organic filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Table 1: Summary of Reaction Parameters for LiAlH₄ Reduction

ParameterValue
Stoichiometry (Acid:LiAlH₄) 1 : 1.2
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >90% (based on similar reductions[1])

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start setup Prepare LiAlH4 suspension in anhydrous ether at 0 °C start->setup add_acid Add 4-(2-methylpropyl)benzoic acid solution dropwise setup->add_acid react Stir at room temperature (1-2 hours) add_acid->react monitor Monitor by TLC react->monitor quench Quench reaction at 0 °C monitor->quench filter Filter to remove solids quench->filter extract Dry organic layer and concentrate filter->extract chromatography Column Chromatography extract->chromatography end Pure Product chromatography->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inactive Reducing Agent start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Improper Workup start->cause3 sol1 Use fresh/anhydrous reagents and inert atmosphere cause1->sol1 sol2 Increase reaction time/temperature Monitor by TLC cause2->sol2 sol3 Follow careful quenching and extraction protocol cause3->sol3

References

Technical Support Center: Synthesis of [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(2-Methylpropyl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent impurities typically arise from the starting materials and the completeness of the reaction. These include:

  • Unreacted Starting Material: The most common impurity is the starting material, either 4-(2-methylpropyl)benzaldehyde or a derivative of 4-(2-methylpropyl)benzoic acid, due to incomplete reduction.

  • Over-reduction Product: Under harsh reaction conditions, the benzyl alcohol may be further reduced to form 4-isobutyltoluene.

  • Side-products from the Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, using sodium borohydride in an alcoholic solvent might lead to the formation of borate esters, which require acidic or basic hydrolysis to be removed.

  • Aldol Condensation Product: If the starting material is 4-(2-methylpropyl)benzaldehyde, self-condensation can occur under basic conditions, leading to a larger, more complex impurity.

  • Starting Material Isomers: Impurities present in the 4-(2-methylpropyl)benzaldehyde, such as the ortho- or meta-isomers, will be carried through the synthesis and result in the corresponding isomeric alcohol impurities.

Q2: How can I detect the presence of these impurities?

Several analytical techniques can be employed to identify and quantify impurities:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of starting material or major byproducts. The product, being more polar than the starting aldehyde or the over-reduced alkane, will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and can separate closely related isomers.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals. For example, a residual aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum would indicate the presence of unreacted 4-(2-methylpropyl)benzaldehyde.

Q3: What are the recommended purification methods for this compound?

The primary methods for purification are:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired alcohol from less polar impurities like unreacted aldehyde or over-reduced alkane, and more polar impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.[3]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a very effective method for removing small amounts of impurities.

  • Distillation: If the product is a liquid, distillation under reduced pressure can be used to separate it from non-volatile impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause Recommended Action
TLC analysis shows a significant amount of starting material remaining. Incomplete reaction.- Extend the reaction time.- Increase the stoichiometry of the reducing agent.- Ensure the reaction temperature is optimal for the chosen reducing agent.
The isolated product is an oil, but the literature reports a solid. Presence of impurities depressing the melting point.- Purify the product using column chromatography.- Analyze the product by NMR or GC-MS to identify the impurities.
The final product shows extra aromatic signals in the ¹H NMR spectrum. Presence of isomeric impurities from the starting material.- Use a higher purity grade of 4-(2-methylpropyl)benzaldehyde.- Attempt to separate the isomers by preparative HPLC or careful column chromatography.
The product yield is low after workup. - Incomplete quenching of the reducing agent leading to product loss.- Product loss during extraction due to emulsion formation.- Ensure the quenching step is performed carefully and completely, often at a low temperature.- Use a brine wash to break up emulsions during the extraction process.
An unexpected, high molecular weight impurity is detected by MS. Possible aldol condensation of the starting aldehyde.- If using a base-sensitive reducing agent, ensure the reaction conditions are neutral or acidic.- Add the reducing agent to the aldehyde solution, rather than the other way around, to maintain a low concentration of the aldehyde.

Experimental Protocols

Synthesis of this compound via Reduction of 4-(2-Methylpropyl)benzaldehyde with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-methylpropyl)benzaldehyde (1.0 eq) in methanol or ethanol at room temperature.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.

  • Quenching: Slowly add water to quench the excess NaBH₄, followed by the addition of a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.

Impurity_Troubleshooting cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Actions cluster_outcome Outcome Start Crude Product Obtained TLC_Analysis TLC Analysis Start->TLC_Analysis Multiple_Spots Multiple Spots on TLC? TLC_Analysis->Multiple_Spots NMR_GCMS ¹H NMR & GC-MS Analysis Multiple_Spots->NMR_GCMS Yes Pure_Product Pure Product Multiple_Spots->Pure_Product No Unreacted_SM Unreacted Starting Material (Aldehyde/Acid) NMR_GCMS->Unreacted_SM Over_Reduced Over-reduced Product (4-isobutyltoluene) NMR_GCMS->Over_Reduced Isomeric_Impurity Isomeric Impurity NMR_GCMS->Isomeric_Impurity Other_Byproduct Other Byproduct NMR_GCMS->Other_Byproduct Optimize_Conditions Optimize Reaction Conditions Unreacted_SM->Optimize_Conditions Over_Reduced->Optimize_Conditions Check_Reagents Check Purity of Starting Material Isomeric_Impurity->Check_Reagents Purify_Column Purify by Column Chromatography Other_Byproduct->Purify_Column Purify_Column->Pure_Product Check_Reagents->Start Optimize_Conditions->Start

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Side reactions to avoid during the oxidation of 4-isobutylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate side reactions during the oxidation of 4-isobutylbenzyl alcohol to 4-isobutylbenzaldehyde, a key intermediate in various synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Yield of Aldehyde & Presence of Carboxylic Acid Over-oxidation: Use of overly strong oxidizing agents (e.g., chromic acid, KMnO₄) or prolonged reaction times. The presence of water can also facilitate the formation of a hydrate intermediate, which is readily oxidized.[1]1. Select a Mild Oxidizing Agent: Employ selective, non-aqueous reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or utilize a Swern or TEMPO-catalyzed oxidation protocol.[2][3][4][5] 2. Control Reaction Conditions: Perform the reaction under anhydrous conditions and carefully monitor the reaction progress by TLC to avoid extended reaction times.[6] For temperature-sensitive methods like Swern oxidation, maintain cryogenic temperatures (e.g., -78 °C) to prevent side reactions.[6][7]
Formation of an Impurity with a Strong, Unpleasant Odor Dimethyl Sulfide (DMS) from Swern Oxidation: DMS is a volatile and malodorous byproduct inherent to the Swern oxidation mechanism.[6]1. Proper Ventilation: Conduct the reaction and workup in a well-ventilated fume hood.[6] 2. Quenching and Waste Disposal: Rinse all glassware that came into contact with DMS with a bleach (sodium hypochlorite) solution to oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[8]
Presence of a Methylthiomethyl (MTM) Ether Byproduct Pummerer Rearrangement in Swern Oxidation: This side reaction can occur if the reaction temperature is not kept sufficiently low (i.e., rises above -60 °C), leading to the formation of a reactive intermediate that can etherify the starting alcohol.[6][9]1. Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the addition of reagents for the Swern oxidation.[7] 2. Use Alternative DMSO Activation: Consider using trifluoroacetic anhydride (TFAA) instead of oxalyl chloride, which may allow for slightly higher reaction temperatures (up to -30 °C) with a reduced risk of this side reaction.[7]
Formation of an Ester Byproduct Acid-Catalyzed Esterification: If the oxidation is performed under acidic conditions, the product aldehyde can potentially be oxidized to the carboxylic acid, which can then undergo Fischer esterification with the starting alcohol. DMP oxidation produces acetic acid as a byproduct, which could potentially catalyze this reaction.[10]1. Use Buffered Conditions: For reactions that produce acidic byproducts, such as DMP oxidation, add a non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acid as it forms.[10] 2. Choose a Neutral or Basic Oxidation Method: Opt for methods like TEMPO-catalyzed oxidations, which can often be run under neutral or slightly basic conditions.
Formation of a Symmetrical Ether Byproduct Acid-Catalyzed Dehydration: Under strongly acidic conditions and elevated temperatures, intermolecular dehydration of the starting alcohol can occur to form a symmetrical ether (bis(4-isobutylbenzyl) ether).1. Avoid Strong Acids and High Temperatures: This side reaction is generally not an issue with mild, neutral, or basic oxidation methods performed at or below room temperature.[11] Ensure that the chosen oxidation protocol does not involve strongly acidic catalysts and high heat.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent provides the best selectivity for the aldehyde with minimal over-oxidation?

A1: Mild oxidizing agents are highly recommended for this transformation. Dess-Martin Periodinane (DMP) and reagents used in the Swern oxidation are known for their high selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3][4] TEMPO-catalyzed aerobic oxidation is another excellent "green" alternative that shows high selectivity for the aldehyde.[5][12] Pyridinium Chlorochromate (PCC) is also effective, particularly under anhydrous conditions.[13]

Q2: I am working with a sensitive substrate. Which oxidation method is the mildest?

A2: The Dess-Martin oxidation is renowned for its mild, neutral pH conditions and tolerance of a wide variety of sensitive functional groups.[2][3] The Swern oxidation is also very mild but requires cryogenic temperatures.[8]

Q3: My Swern oxidation is giving a low yield and a complex mixture of products. What could be the issue?

A3: The most common issue with Swern oxidations is temperature control. The reaction must be maintained at -78 °C during the formation of the active oxidant and its reaction with the alcohol.[7] If the temperature rises, the Pummerer rearrangement can lead to the formation of methylthiomethyl ether byproducts.[6][9] Ensure all reagents are anhydrous and added slowly to maintain the low temperature.

Q4: Are there any "green" or more environmentally friendly alternatives to traditional chromium-based oxidants?

A4: Yes, TEMPO-catalyzed aerobic oxidation is a highly regarded green chemistry method. It uses a catalytic amount of TEMPO and a co-catalyst (often copper-based) with air or oxygen as the terminal oxidant, producing water as the primary byproduct.[1][12]

Q5: How can I monitor the progress of the oxidation reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. You should see the disappearance of the starting alcohol spot and the appearance of a new, typically higher Rf, spot corresponding to the aldehyde product. It is advisable to co-spot the reaction mixture with the starting material for accurate comparison.

Quantitative Data Summary

While specific comparative data for 4-isobutylbenzyl alcohol is limited, the following table summarizes typical yields for the oxidation of benzyl alcohol and similarly substituted analogues using various mild oxidation methods. These values can serve as a benchmark for expected outcomes.

Oxidation Method Substrate Product Yield (%) Selectivity (%)
Swern OxidationBenzyl AlcoholBenzaldehyde84.798.5
TEMPO/Cu(I) CatalyzedSubstituted Benzyl AlcoholsCorresponding Aldehydes~65 (average)High
TEMPO/BAIBBenzyl AlcoholBenzaldehyde94High

Data compiled from studies on benzyl alcohol and its derivatives, which are expected to have similar reactivity to 4-isobutylbenzyl alcohol.[10][12][14]

Reaction Pathways and Side Reactions

The following diagram illustrates the desired oxidation pathway and the potential side reactions that can occur under different conditions.

OxidationPathways Alcohol 4-Isobutylbenzyl Alcohol Aldehyde 4-Isobutylbenzaldehyde (Desired Product) Alcohol->Aldehyde Mild Oxidation (PCC, Swern, DMP, TEMPO) MTMEther Methylthiomethyl Ether Byproduct Alcohol->MTMEther Swern Oxidation (Temp > -60°C) SymmEther Symmetrical Ether Byproduct Alcohol->SymmEther Strong Acid, Heat Ester Ester Byproduct Alcohol->Ester Acid Catalyst CarboxylicAcid 4-Isobutylbenzoic Acid Aldehyde->CarboxylicAcid Over-oxidation (Strong Oxidants, H₂O) CarboxylicAcid->Ester

Caption: Reaction pathways in the oxidation of 4-isobutylbenzyl alcohol.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation

This protocol is adapted from standard literature procedures for the oxidation of primary alcohols.[6]

Materials:

  • 4-Isobutylbenzyl alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 equivalents) to the cooled DCM.

  • In one of the addition funnels, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.

  • In the second addition funnel, prepare a solution of 4-isobutylbenzyl alcohol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise, again ensuring the temperature remains below -70 °C. A thick white precipitate will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-isobutylbenzaldehyde. Purify by column chromatography or distillation as needed.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a general procedure for DMP oxidations.[3][7]

Materials:

  • 4-Isobutylbenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (optional, for acid-sensitive substrates)

Procedure:

  • To a solution of 4-isobutylbenzyl alcohol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 - 1.5 equivalents) in one portion at room temperature. If the substrate is acid-sensitive, sodium bicarbonate (2.0 equivalents) can be added as a buffer.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary.

Protocol 3: TEMPO-Catalyzed Aerobic Oxidation

This protocol is based on modern copper/TEMPO catalyst systems for the aerobic oxidation of benzylic alcohols.[12]

Materials:

  • 4-Isobutylbenzyl alcohol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • N-Methylimidazole (NMI)

  • Acetonitrile

  • Oxygen balloon

Procedure:

  • In a round-bottom flask, dissolve 4-isobutylbenzyl alcohol (1.0 equivalent) in acetonitrile.

  • To this solution, add CuBr (0.05 equivalents), bpy (0.05 equivalents), and TEMPO (0.01-0.05 equivalents).

  • Add N-Methylimidazole (0.1 equivalents) to the mixture.

  • Purge the flask with oxygen and then maintain a positive pressure of oxygen using an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography.

References

Optimizing reaction conditions for the acylation of isobutylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of isobutylbenzene. Our aim is to help you optimize your reaction conditions, maximize yields of the desired 4'-isobutylacetophenone, and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Conversion of Isobutylbenzene

  • Question: I am observing a low conversion rate of isobutylbenzene in my acylation reaction. What are the potential causes and how can I improve it?

  • Answer: Low conversion can stem from several factors related to the catalyst, reagents, and reaction conditions.

    • Catalyst Activity: The choice and condition of the catalyst are critical. Traditional Lewis acids like aluminum chloride (AlCl₃) can be deactivated by moisture.[1] For solid acid catalysts like zeolites, ensure they are properly activated and have the appropriate acidity and pore structure. For instance, Al-KIT-6 (25) has shown high isobutylbenzene conversion (72%).[2][[“]][4]

    • Acylating Agent: The reactivity of the acylating agent is important. Acyl chlorides are generally more reactive than anhydrides.[5]

    • Reaction Temperature: The reaction temperature significantly influences the rate. For zeolite beta catalysts, the temperature can range from 60 to 165°C.[6][7] Lower temperatures, even below 0°C, can be effective with highly reactive systems like acetyl chloride and AlCl₃ to control side reactions.[5]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Optimal reaction times can vary from 2 to 24 hours depending on the catalytic system.[6][7] For some systems, an optimal time of 3 hours has been reported.[8]

    • Solvent: The choice of solvent can impact the reaction. Some processes are carried out solvent-free, using isobutylbenzene itself as the solvent.[6] In other cases, solvents like 1,2-dichloroethane have been used.[9]

2. Poor Selectivity for 4'-Isobutylacetophenone (High Levels of Isomers)

  • Question: My reaction is producing a mixture of isomers instead of predominantly the desired 4'-isobutylacetophenone. How can I improve the para-selectivity?

  • Answer: The formation of ortho and meta isomers is a common challenge. The isobutyl group is an ortho-, para-director. Steric hindrance often favors the formation of the para-product.

    • Catalyst Choice: The catalyst's properties, particularly its shape selectivity, can greatly influence isomer distribution. Zeolites with specific pore structures can favor the formation of the para-isomer. Zeolite H-beta is a good solid acid catalyst for this reaction.[9]

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable para-isomer.[5]

    • Steric Hindrance: The bulky isobutyl group naturally sterically hinders the ortho positions, which generally leads to a preference for para-acylation.

3. Catalyst Deactivation and Reusability

  • Question: I am using a solid acid catalyst (zeolite), but its activity decreases upon reuse. What could be the cause and how can I regenerate it?

  • Answer: Catalyst deactivation is often due to coke formation or the adsorption of impurities on the active sites.

    • Coke Formation: At higher reaction temperatures, organic byproducts can polymerize and deposit on the catalyst surface, blocking active sites.

    • Regeneration: Calcination is a common method for regenerating zeolites. This involves heating the catalyst in air or an inert atmosphere to burn off the organic deposits. For example, after a reaction, the zeolite can be filtered, washed, dried, and then calcined at a high temperature (e.g., 500°C) to restore its activity.[6]

    • Leaching: Ensure that the active catalytic species are not leaching from the support. For instance, with Al-KIT-6, it was shown that there was not much aluminum leaching, allowing for catalyst recycling.[4]

4. Formation of Byproducts

  • Question: Besides isomeric products, I am observing other unexpected byproducts. What are these and how can I minimize their formation?

  • Answer: Friedel-Crafts acylations can have side reactions.

    • Polysubstitution: Although the acyl group is deactivating, preventing further acylation, polysubstitution can occur if the reaction conditions are too harsh.[10]

    • Condensation Reactions: Aldol-type condensation reactions can occur with the ketone product under certain conditions.[5]

    • Dealkylation/Rearrangement: While less common in acylation compared to alkylation, rearrangement of the isobutyl group is a theoretical possibility under very strong acidic conditions.[11]

    To minimize byproducts, carefully control the reaction temperature, use the appropriate stoichiometry of reactants, and choose a selective catalyst.

Quantitative Data Summary

Table 1: Comparison of Different Catalytic Systems for Isobutylbenzene Acylation

CatalystAcylating AgentTemperature (°C)Reaction Time (h)IBB Conversion (%)4'-IBAP Selectivity (%)Reference
Al-KIT-6 (Si/Al=25)Acetic AnhydrideNot specifiedNot specified7294[2][[“]][4]
Zeolite BetaAcetic Anhydride60 - 1652 - 24--[6][7]
Fe³⁺-exchanged Zeolite BetaAcetic Anhydride130---[6][7]
Ce³⁺-exchanged Zeolite BetaAcetic Anhydride130---[6]
Hydrogen Fluoride (HF)Acetic Anhydride253~18-20-[8]
Aluminum Chloride (AlCl₃)Acetyl Chloride< 0---[5]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

General Procedure for Acylation using a Solid Acid Catalyst (Zeolite)

This protocol is a generalized procedure based on common practices reported in the literature.[6][7][9]

  • Catalyst Activation: If required, activate the zeolite catalyst by calcination at a high temperature (e.g., 500°C) for several hours to remove any adsorbed water or organic species.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the isobutylbenzene, the acylating agent (e.g., acetic anhydride), and the activated catalyst. The reaction can be run neat or in a suitable solvent (e.g., 1,2-dichloroethane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 120-130°C) under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up: After completion of the reaction (as determined by GC), cool the mixture to room temperature.

  • Catalyst Separation: Separate the solid catalyst by filtration. Wash the catalyst with a suitable solvent (e.g., diethyl ether).

  • Product Isolation: The filtrate containing the product is then typically washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by extraction with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Activation Catalyst Activation (e.g., Calcination) Reaction_Setup Reaction Setup (Flask, Condenser, Stirrer) Catalyst_Activation->Reaction_Setup Reagent_Prep Reagent Preparation (Isobutylbenzene, Acylating Agent) Reagent_Prep->Reaction_Setup Run_Reaction Run Reaction (Heating, Stirring, N2 atm) Reaction_Setup->Run_Reaction Monitoring Reaction Monitoring (e.g., GC Analysis) Run_Reaction->Monitoring Monitoring->Run_Reaction Continue if incomplete Catalyst_Filtration Catalyst Filtration Monitoring->Catalyst_Filtration Proceed if complete Product_Extraction Product Extraction & Washing Catalyst_Filtration->Product_Extraction Purification Purification (Distillation/Chromatography) Product_Extraction->Purification Final_Product Final Product (4'-Isobutylacetophenone) Purification->Final_Product

Caption: Experimental workflow for the acylation of isobutylbenzene.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcomes Start Low Yield or Selectivity Issue Catalyst Catalyst Inactive? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Reagents Reagent Issue? Start->Reagents Activate_Catalyst Activate/Regenerate Catalyst Catalyst->Activate_Catalyst Yes Change_Catalyst Change Catalyst Type Catalyst->Change_Catalyst If regeneration fails Optimize_Temp Optimize Temperature Conditions->Optimize_Temp Yes Optimize_Time Optimize Reaction Time Conditions->Optimize_Time Yes Check_Purity Check Reagent Purity Reagents->Check_Purity Yes Change_Acylating_Agent Change Acylating Agent Reagents->Change_Acylating_Agent If purity is good Improved_Yield Improved Yield Activate_Catalyst->Improved_Yield Change_Catalyst->Improved_Yield Optimize_Temp->Improved_Yield Improved_Selectivity Improved Selectivity Optimize_Temp->Improved_Selectivity Optimize_Time->Improved_Yield Check_Purity->Improved_Yield Change_Acylating_Agent->Improved_Yield

References

Technical Support Center: Scaling Up the Synthesis of [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of [4-(2-Methylpropyl)phenyl]methanol from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address potential challenges during this transition.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound from a lab to a pilot plant?

A1: The primary challenges include managing heat transfer for exothermic reactions, ensuring consistent mixing and mass transfer, dealing with changes in reaction kinetics and potential impurity profiles, and implementing robust process safety management protocols. The surface-area-to-volume ratio decreases significantly during scale-up, which can lead to difficulties in controlling temperature, potentially causing thermal runaways if not properly managed.[1][2][3][4][5]

Q2: Which synthetic route is recommended for the pilot-plant scale production of this compound?

A2: A common and robust method is the reduction of 4-(2-Methylpropyl)benzaldehyde. This method is generally high-yielding and avoids the complexities of handling highly reactive organometallic reagents like Grignards on a larger scale. Catalytic hydrogenation or reduction with metal hydrides are viable options, with catalytic hydrogenation often being preferred for its atom economy and greener profile in a pilot plant setting.

Q3: What are the critical process parameters (CPPs) to monitor during the scale-up?

A3: Critical process parameters to monitor include reaction temperature, pressure (for hydrogenations), reagent addition rate, stirring speed, and pH.[6] Consistent monitoring of these parameters is crucial for ensuring batch-to-batch reproducibility and product quality.

Q4: How does the impurity profile of this compound potentially change from lab to pilot scale?

A4: The impurity profile can change due to longer reaction times, temperature variations, and differences in raw material sources. Common impurities may include unreacted starting material, over-reduced byproducts, or impurities from the catalyst.[7] It is essential to re-validate analytical methods and characterize any new impurities that appear at the pilot scale.

Q5: What are the key safety considerations for the pilot plant synthesis of this compound?

A5: Key safety considerations include conducting a thorough Process Hazard Analysis (PHA), ensuring proper ventilation, using appropriate personal protective equipment (PPE), and having emergency procedures in place.[8][9][10][11] For reactions involving flammable solvents or hydrogen gas, explosion-proof equipment and proper grounding are mandatory.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to poor mixing or insufficient reaction time.Increase agitation speed to improve mass transfer. Extend the reaction time and monitor for completion using in-process controls (e.g., HPLC, GC).
Catalyst deactivation.Ensure the catalyst is handled under an inert atmosphere if required. Consider catalyst poisoning from impurities in the starting materials or solvents.
High Levels of Impurities Side reactions due to localized overheating.Improve heat removal by adjusting the coolant temperature or flow rate. Control the addition rate of reagents for exothermic reactions.[1][3]
Impure starting materials.Source high-purity starting materials and test them for conformity to specifications before use.[12][13]
Reaction Runaway Inadequate heat removal for an exothermic reaction.Immediately stop the addition of any reagents. If possible, apply emergency cooling. For future batches, reduce the reagent addition rate and/or lower the reaction temperature.[4]
Inconsistent Batch Results Variations in raw material quality or process parameters.Implement stringent quality control for all incoming raw materials.[13][14] Ensure all critical process parameters are tightly controlled and documented for each batch.
Product Isolation Issues Poor crystallization or phase separation.Optimize the solvent system and cooling profile for crystallization. For extractions, ensure adequate mixing and settling times.

Experimental Protocols

Lab-Scale Synthesis: Reduction of 4-(2-Methylpropyl)benzaldehyde

Materials:

  • 4-(2-Methylpropyl)benzaldehyde (1 equivalent)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-(2-Methylpropyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Pilot-Plant Scale-Up Considerations: Catalytic Hydrogenation

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature and pressure control

  • Hydrogen source and delivery system

  • Catalyst filtration system

Procedure Outline:

  • Charge the reactor with 4-(2-Methylpropyl)benzaldehyde and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a palladium on carbon (Pd/C) catalyst (typically 0.1-1 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-5 bar).

  • Heat the reaction mixture to the target temperature (e.g., 25-50°C) with agitation.

  • Monitor the reaction progress by hydrogen uptake and in-process sampling and analysis (e.g., GC, HPLC).

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Isolate the product by solvent evaporation and/or crystallization.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Parameters

ParameterLab-Scale (Reduction)Pilot-Plant Scale (Hydrogenation)Key Considerations for Scale-Up
Batch Size 1-100 g1-10 kgNon-linear effects on mixing and heat transfer.[5]
Solvent Volume 10-1000 mL10-100 LChanges in heating and cooling times.
Reagent Addition Manual, portion-wiseAutomated, controlled rateCrucial for managing exotherms.[2]
Temperature Control Ice bath, heating mantleJacketed reactor with thermal fluidSurface-area-to-volume ratio decreases.[2]
Mixing Magnetic stirrerOverhead mechanical stirrerAgitator design and speed are critical for homogeneity.
Reaction Monitoring TLC, GCIn-line probes, HPLC, GCReal-time data for better process control.
Work-up Separatory funnelCentrifuge, filter pressEquipment efficiency and material handling.

Table 2: Potential Impurities and Recommended Analytical Methods

ImpurityPotential SourceRecommended Analytical MethodTypical Limit
4-(2-Methylpropyl)benzaldehydeUnreacted starting materialHPLC, GC≤ 0.1%
4-(2-Methylpropyl)benzoic acidOxidation of the starting aldehydeHPLC≤ 0.1%
1-isobutyl-4-methylbenzeneOver-reduction of the alcoholGC-MS≤ 0.05%
Residual SolventsFrom reaction and purificationHeadspace GCAs per ICH guidelines
Heavy MetalsFrom catalyst or equipmentICP-MSAs per pharmacopeial standards

Visualizations

experimental_workflow cluster_lab Lab-Scale Synthesis cluster_pilot Pilot-Plant Scale-Up lab_start Dissolve Aldehyde in Methanol lab_cool Cool to 0°C lab_start->lab_cool lab_add Add NaBH4 lab_cool->lab_add lab_stir Stir at RT lab_add->lab_stir lab_quench Quench with HCl lab_stir->lab_quench lab_extract Extract with DCM lab_quench->lab_extract lab_dry Dry and Concentrate lab_extract->lab_dry lab_product This compound lab_dry->lab_product pilot_charge Charge Reactor with Aldehyde, Solvent, Catalyst pilot_purge Purge with N2 then H2 pilot_charge->pilot_purge pilot_react Pressurize and Heat pilot_purge->pilot_react pilot_monitor Monitor H2 Uptake & IPC pilot_react->pilot_monitor pilot_cool Cool and Vent pilot_monitor->pilot_cool pilot_filter Filter Catalyst pilot_cool->pilot_filter pilot_isolate Isolate Product pilot_filter->pilot_isolate pilot_product This compound pilot_isolate->pilot_product

Caption: Experimental workflow for lab-scale synthesis and pilot-plant scale-up.

troubleshooting_logic start Low Yield or High Impurities Detected check_temp Was Temperature Profile within Specification? start->check_temp check_mixing Was Agitation Speed Adequate? check_temp->check_mixing Yes adjust_temp Optimize Cooling/Heating Rate check_temp->adjust_temp No check_reagents Were Raw Materials QC Passed? check_mixing->check_reagents Yes adjust_mixing Increase Agitation Speed check_mixing->adjust_mixing No check_time Was Reaction Time Sufficient? check_reagents->check_time Yes quarantine_reagents Quarantine Raw Materials and Re-test check_reagents->quarantine_reagents No adjust_time Increase Reaction Time check_time->adjust_time No end Problem Resolved check_time->end Yes adjust_temp->end adjust_mixing->end quarantine_reagents->end adjust_time->end

References

Technical Support Center: Analytical Methods for [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(2-Methylpropyl)phenyl]methanol, a key intermediate and potential impurity in the synthesis of Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: this compound is structurally related to Ibuprofen and its synthesis. Therefore, impurities can arise from the manufacturing process of Ibuprofen or degradation. Common impurities may include starting materials, intermediates, and by-products from the synthesis route. These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1] Specific examples of related impurities in the Ibuprofen synthesis pathway include Ibuprofen isomer impurities and related carboxylic acid impurities.[1]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most common and effective techniques for impurity profiling of pharmaceutical substances like this compound are chromatographic methods.[2]

  • High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation and quantification of non-volatile organic impurities.[3][4]

  • Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile organic impurities, including residual solvents.[5][6]

  • Hyphenated techniques such as HPLC-MS and GC-MS are invaluable for the identification and structural characterization of unknown impurities.[2]

Q3: Why is impurity profiling important for this compound?

A3: Impurity profiling is a mandatory step in pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product.[1][7] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (Q3A and Q3B) that set limits on impurity levels.[8] Characterizing and controlling impurities in intermediates like this compound is crucial for producing a safe and high-quality Active Pharmaceutical Ingredient (API).[9]

Q4: How can I identify an unknown impurity detected during analysis?

A4: Identifying an unknown impurity typically involves a multi-step approach. After detecting an unknown peak in your chromatogram, the next step is characterization. Techniques like LC-MS can be used to determine the molecular weight of the impurity.[3] For definitive structural elucidation, the impurity may need to be isolated using techniques like preparative HPLC, followed by analysis using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR).[2][3]

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Poor resolution between the main peak (this compound) and an impurity.

  • Question: My HPLC chromatogram shows overlapping peaks for the main compound and a closely eluting impurity. How can I improve the separation?

  • Answer:

    • Optimize Mobile Phase Composition:

      • Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention and may improve resolution.

      • Consider changing the organic modifier. Methanol is known to enhance selectivity based on π-π interactions when using phenyl columns, which could be beneficial for aromatic compounds like this.[10]

    • Change the Column:

      • If using a standard C18 column, switching to a different stationary phase, such as a phenyl-hexyl or a C8 column, can alter selectivity and improve separation.[10][11]

    • Adjust pH: For ionizable impurities, adjusting the pH of the mobile phase can significantly impact retention and resolution.

    • Modify Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes enhance peak separation.[12]

Issue 2: Tailing or fronting of the main peak.

  • Question: The peak for this compound is asymmetrical. What could be the cause and how do I fix it?

  • Answer:

    • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the silica packing material.

      • Solution: Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block these active sites. Also, ensure the column is not degraded.

    • Peak Fronting: This is typically a sign of column overload.

      • Solution: Reduce the concentration of the sample being injected or decrease the injection volume.

GC Method Troubleshooting

Issue 1: Inconsistent retention times for residual solvent peaks.

  • Question: The retention times for my residual solvent standards are shifting between runs. What is the cause?

  • Answer:

    • Check for Leaks: A leak in the GC system (septum, liner, or fittings) can cause fluctuations in carrier gas flow rate, leading to retention time variability.

    • Oven Temperature Program: Ensure the oven temperature is stable and the programmed ramp rate is consistent.[6]

    • Carrier Gas Flow: Verify that the carrier gas flow rate is constant and the gas supply is adequate. Inconsistent flow control can lead to shifts.

Issue 2: No peak detected for a suspected volatile impurity.

  • Question: I suspect the presence of a volatile impurity, but I don't see a peak in my GC-FID analysis. Why might this be?

  • Answer:

    • Inappropriate Inlet Temperature: If the inlet temperature is too low, the impurity may not volatilize efficiently. If it's too high, the impurity might degrade. Optimize the inlet temperature.

    • Headspace Conditions (if applicable): When using headspace analysis, ensure the incubation temperature and time are sufficient to drive the volatile impurity into the vapor phase for injection.[6]

    • Detector Sensitivity: The concentration of the impurity may be below the detection limit of the FID. Consider using a more sensitive detector like a mass spectrometer (MS) or increasing the sample concentration if possible.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This is a general reversed-phase HPLC method adaptable for the analysis of this compound and related non-volatile impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution can be effective.

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • Start with a higher percentage of Solvent B, and linearly increase the percentage of Solvent A over 20-30 minutes to elute more retained impurities.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detector at 225 nm or 264 nm.[13][14]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).[7]

Protocol 2: Headspace GC Method for Residual Solvents

This protocol is designed to detect and quantify volatile organic impurities (residual solvents) in the sample.

  • GC System: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).[6]

  • Carrier Gas: Nitrogen or Helium at a flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 80°C at 2°C/min.

    • Ramp to 225°C at 30°C/min, hold for 10 minutes.[6]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Headspace Parameters:

    • Sample Solvent: Dimethyl sulfoxide (DMSO).[6]

    • Incubation Temperature: 80°C.

    • Incubation Time: 20 minutes.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a known volume of DMSO.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC and GC methods used in pharmaceutical impurity analysis. The exact values will vary depending on the specific method, impurity, and instrument.

Table 1: Typical HPLC Method Validation Parameters

Parameter Typical Value/Range Purpose
LOD 0.001 - 0.01% Determines the lowest concentration of an impurity that can be detected.
LOQ 0.003 - 0.03% Determines the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy.[15]
Linearity (r²) > 0.99 Confirms that the detector response is proportional to the analyte concentration over a specific range.[15]
Accuracy (% Recovery) 90 - 110% Measures the closeness of the experimental value to the true value.[15]

| Precision (%RSD) | < 5.0% | Measures the reproducibility of the method under the same operating conditions.[13] |

Table 2: Typical GC Method Validation Parameters for Residual Solvents

Parameter Typical Value/Range Purpose
LOD 0.1 - 5 ppm Determines the lowest concentration of a solvent that can be detected.
LOQ 0.3 - 15 ppm Determines the lowest concentration of a solvent that can be quantified reliably.
Accuracy (% Recovery) 80 - 120% Measures the method's accuracy for quantifying residual solvents.[6]

| Precision (%RSD) | < 10.0% | Measures the repeatability of injections for solvent standards.[6] |

Visualizations

Caption: General workflow for impurity analysis and control.

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

Strategies to minimize byproduct formation in [4-(2-Methylpropyl)phenyl]methanol] reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(2-Methylpropyl)phenyl]methanol, a key intermediate in various syntheses, including that of Ibuprofen. Our focus is on minimizing byproduct formation to enhance yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: Friedel-Crafts acylation of isobutylbenzene followed by the reduction of the resulting 4-isobutylacetophenone.

Issue 1: Low Yield of 4-Isobutylacetophenone in Friedel-Crafts Acylation

Symptoms:

  • The overall yield of the desired product after the acylation step is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a complex mixture of spots/peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Catalyst The choice of Lewis acid catalyst is critical. While AlCl₃ is common, it can sometimes lead to side reactions. Consider using a milder or more selective catalyst. Zeolite catalysts, such as H-beta, have shown high selectivity for the para-isomer.
Incorrect Reaction Temperature Temperature plays a crucial role in isomer distribution. Higher temperatures can favor the formation of ortho and meta isomers. Running the reaction at lower temperatures (e.g., below 0°C) can significantly increase the selectivity for the desired para-isomer.[1]
Moisture in the Reaction Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
Insufficient Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using TLC or GC. If starting material is still present after the initial reaction time, consider extending it.
Polyacylation Although the acyl group is deactivating, preventing further acylation, using a large excess of the acylating agent can sometimes lead to diacylated products.[2] Use a stoichiometric amount or a slight excess of the acylating agent.
Issue 2: Presence of Isomeric Byproducts (Ortho/Meta-Isobutylacetophenone)

Symptoms:

  • NMR or GC-MS analysis confirms the presence of isomers of 4-isobutylacetophenone.

  • Difficulty in purifying the desired para-isomer from the crude product mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Steric and Electronic Effects The isobutyl group is an ortho-, para-director. While the para-position is generally favored due to sterics, some ortho and meta product formation is possible.[3]
High Reaction Temperature As mentioned, higher temperatures can reduce regioselectivity. Maintaining a low reaction temperature is key to minimizing the formation of ortho and meta isomers.[1]
Catalyst Choice The nature of the catalyst can influence the isomer ratio. Shape-selective catalysts like zeolites can favor the formation of the para-isomer due to the constraints of their pore structures.[4]
Issue 3: Incomplete Reduction of 4-Isobutylacetophenone

Symptoms:

  • TLC or IR spectroscopy of the product mixture after reduction shows the presence of the starting ketone (a strong C=O stretch around 1685 cm⁻¹).

  • The final product, this compound, is contaminated with the ketone.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Reducing Agent Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. Ensure at least a stoichiometric amount, and often a slight excess, is used to drive the reaction to completion.[5][6]
Decomposition of NaBH₄ NaBH₄ can react with protic solvents like methanol or ethanol, especially at room temperature, reducing its effective concentration.[7] Add the NaBH₄ portion-wise to the cooled solution of the ketone to control the reaction and minimize decomposition.
Low Reaction Temperature While initial addition of NaBH₄ is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature may be necessary for it to go to completion. Monitor the reaction by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedel-Crafts acylation of isobutylbenzene?

A1: The most common byproducts are the ortho- and meta-isomers of isobutylacetophenone. The isobutyl group directs acylation to the ortho and para positions. Due to the steric bulk of the isobutyl group, the para-isomer is the major product. However, changes in reaction conditions, such as elevated temperatures, can lead to an increase in the proportion of the ortho- and meta-isomers.[1][3]

Q2: How can I best control the regioselectivity of the Friedel-Crafts acylation to favor the para-product?

A2: To maximize the yield of the para-isomer, it is recommended to:

  • Use a shape-selective catalyst: Zeolites like H-beta have been shown to give high selectivity for the para-product.

  • Control the reaction temperature: Lowering the reaction temperature (e.g., to below 0°C) significantly favors the formation of the para-isomer.[1]

  • Choose the appropriate acylating agent: Acetic anhydride is a commonly used and effective acylating agent.

Q3: Are there any significant byproducts from the sodium borohydride reduction of 4-isobutylacetophenone?

A3: The reduction of 4-isobutylacetophenone with sodium borohydride is generally a clean reaction. The primary concern is an incomplete reaction, leaving unreacted starting material. Side reactions are minimal under standard conditions. The inorganic boron byproducts are typically removed during the aqueous workup.[8]

Q4: What is a reliable method for purifying the final product, this compound?

A4: After the reduction and workup, the crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[9] The progress of the purification can be monitored by TLC.

Data Presentation

Table 1: Influence of Catalyst on Friedel-Crafts Acylation of Isobutylbenzene with Acetic Anhydride

CatalystTemperature (°C)Conversion of Isobutylbenzene (%)Selectivity for 4-Isobutylacetophenone (%)Reference
Al-KIT-6 (Si/Al=25)1207294[4]
FeCl₃·6H₂O in TAAIL 660->95 (para-selective)[10][11]
AlCl₃-75-~350:1 (para:ortho+meta)[1]

TAAIL: Tunable Aryl Alkyl Ionic Liquids

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Isobutylbenzene

This protocol is a general procedure and may require optimization based on laboratory conditions and available reagents.

  • Preparation: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet).

  • Reactant Addition: To the flask, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the mixture in an ice bath.

  • Acylating Agent: In the dropping funnel, place a solution of acetyl chloride or acetic anhydride in the same anhydrous solvent.

  • Substrate Addition: Add isobutylbenzene to the cooled AlCl₃ suspension.

  • Reaction: Slowly add the acylating agent from the dropping funnel to the stirred reaction mixture, maintaining a low temperature (0-5°C).

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 4-isobutylacetophenone can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Reduction of 4-Isobutylacetophenone with Sodium Borohydride

This protocol is a general procedure and should be performed with appropriate safety precautions.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isobutylacetophenone in methanol or ethanol.

  • Cooling: Cool the solution in an ice bath.

  • Reducing Agent Addition: Slowly and portion-wise, add sodium borohydride (NaBH₄) to the stirred solution. Be cautious as the reaction is exothermic and generates hydrogen gas.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ketone has been consumed.

  • Quenching: Carefully add water dropwise to quench any unreacted NaBH₄. Then, add dilute hydrochloric acid to neutralize the solution.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.[9]

Mandatory Visualizations

experimental_workflow start Isobutylbenzene + Acylating Agent reaction1 Reaction at Controlled Temperature start->reaction1 catalyst Lewis Acid Catalyst (e.g., AlCl3, Zeolite) catalyst->reaction1 workup1 Aqueous Workup reaction1->workup1 byproducts1 Ortho/Meta Isomers reaction1->byproducts1 product1 Crude 4-Isobutylacetophenone workup1->product1 product1_node 4-Isobutylacetophenone reaction2 Reduction in Protic Solvent product1_node->reaction2 reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reaction2 workup2 Quenching & Extraction reaction2->workup2 byproducts2 Unreacted Ketone reaction2->byproducts2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_issue1 Issue: Low Yield in Acylation cluster_issue2 Issue: Isomeric Impurities cluster_issue3 Issue: Incomplete Reduction low_yield Low Yield of 4-Isobutylacetophenone cause1a Suboptimal Catalyst low_yield->cause1a cause1b Incorrect Temperature low_yield->cause1b cause1c Moisture Present low_yield->cause1c solution1a Use Selective Catalyst (e.g., Zeolite) cause1a->solution1a solution1b Lower Reaction Temperature cause1b->solution1b solution1c Use Anhydrous Conditions cause1c->solution1c isomers Presence of Ortho/Meta Isomers cause2a High Temperature isomers->cause2a cause2b Non-selective Catalyst isomers->cause2b solution2a Maintain Low Temperature cause2a->solution2a solution2b Use Shape-Selective Catalyst cause2b->solution2b incomplete_reduction Unreacted Ketone Present cause3a Insufficient NaBH4 incomplete_reduction->cause3a cause3b NaBH4 Decomposition incomplete_reduction->cause3b solution3a Use Excess NaBH4 cause3a->solution3a solution3b Add NaBH4 Portion-wise at 0°C cause3b->solution3b

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

Comparative Guide to HPLC Analysis for Purity Validation of [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of [4-(2-Methylpropyl)phenyl]methanol, a key intermediate and potential impurity in the synthesis of pharmaceuticals like Ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection and implementation of robust analytical methods.

Introduction to Purity Validation of this compound

This compound, also known as 4-isobutylbenzyl alcohol, is a critical compound whose purity directly impacts the quality and safety of active pharmaceutical ingredients (APIs). Ensuring its purity requires sensitive and specific analytical methods capable of separating the main component from structurally similar impurities and potential degradation products. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC) Method

The following protocol is a robust stability-indicating HPLC method adapted from validated procedures for Ibuprofen and its related compounds, which include this compound (Ibuprofen Impurity P). This method is designed to provide excellent separation of the target analyte from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify its related impurities.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.1% v/v orthophosphoric acid in water)
Gradient Start with a lower concentration of Acetonitrile and gradually increase to elute more retained components.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature 30 °C
Sample Preparation Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Method Validation Parameters:

The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the good resolution between the main peak and any impurity peaks.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established between the peak area and the concentration of this compound and its impurities.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting start Start sample_prep Weigh & Dissolve Sample in Mobile Phase start->sample_prep hplc_injection Inject Sample into HPLC System sample_prep->hplc_injection chrom_separation Chromatographic Separation on C18 Column hplc_injection->chrom_separation uv_detection UV Detection at 230 nm chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration & Area Calculation data_acquisition->peak_integration purity_calculation Purity Calculation (% Area Normalization) peak_integration->purity_calculation report Generate Report with Chromatogram & Results purity_calculation->report end End report->end

Caption: Workflow for HPLC Purity Validation of this compound.

Comparison with Alternative Methods

While HPLC is the gold standard, other analytical techniques can be employed for purity assessment, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative accuracy, well-established methods.Requires specialized equipment, can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, small sample volume, rapid analysis.Lower sensitivity for some compounds compared to HPLC, reproducibility can be a challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of impurities, can be a primary ratio method.Lower sensitivity than chromatographic methods, complex mixtures can be difficult to analyze.

Logical Comparison of Analytical Techniques

Method_Comparison cluster_main Purity Validation of this compound cluster_primary Primary Method cluster_alternative Alternative/Complementary Methods Analyte This compound HPLC HPLC Analyte->HPLC High Resolution & Sensitivity GC GC (for volatile impurities) Analyte->GC Volatility Dependent CE CE (for charged impurities) Analyte->CE Charge Dependent NMR qNMR (for structural confirmation & quantification) Analyte->NMR Structural Information HPLC->GC Complementary HPLC->NMR Complementary

Caption: Comparison of Analytical Methods for Purity Validation.

Conclusion

For the routine purity validation of this compound, a well-validated, stability-indicating HPLC method is the most suitable approach, offering a balance of specificity, sensitivity, and accuracy. The provided HPLC protocol serves as a strong starting point for method development and implementation. While alternative techniques like GC and NMR have their specific applications, particularly for identifying and quantifying volatile impurities or for structural elucidation, HPLC remains the workhorse for quality control in a pharmaceutical setting. The choice of method should always be guided by the specific requirements of the analysis and validated accordingly to ensure reliable and accurate results.

Comparative Analysis of [4-(2-Methylpropyl)phenyl]methanol Analogs: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the biological activities of [4-(2-Methylpropyl)phenyl]methanol and its direct analogs is currently limited in publicly available scientific literature. However, extensive research has been conducted on analogs of a closely related and structurally similar compound, ibuprofen, which is [2-(4-(2-methylpropyl)phenyl)propanoic acid]. The 4-(2-methylpropyl)phenyl moiety is a key pharmacophore in this class of compounds. This guide, therefore, presents a detailed comparison of the biological activities of ibuprofen analogs, providing valuable insights into the structure-activity relationships that are likely relevant to this compound derivatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of compounds containing the 4-(2-methylpropyl)phenyl scaffold. The following sections provide a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows.

Quantitative Comparison of Biological Activities

The biological activity of ibuprofen and its analogs is primarily attributed to their anti-inflammatory and analgesic properties, largely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] The following table summarizes the in vitro inhibitory activity of various ibuprofen analogs against COX-1 and COX-2, as well as other relevant biological targets.

Compound/AnalogTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen COX-112.90.41[2]
COX-231.4[2]
FAAH134-[1]
Ibuprofen-amide analog (IA) COX-110.22.83[2]
COX-23.6[2]
N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide (2) FAAH0.52-[1]
COX-1~60~3.16[1]
COX-2 (Anandamide as substrate)~19[1]
2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide (9) FAAH3.6-[1]
COX-1~50~5[1]
COX-2 (Anandamide as substrate)~10[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index is a ratio of IC50 values for COX-1 and COX-2, indicating the compound's preference for inhibiting one isoform over the other. FAAH refers to Fatty Acid Amide Hydrolase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ibuprofen analogs.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This in vitro assay determines the potency of compounds in inhibiting the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Ovine COX-1 or human recombinant COX-2 isozymes are used.

  • The enzyme is incubated with the test compound at various concentrations for a predetermined time at 37°C.

  • Arachidonic acid is added to initiate the cyclooxygenase reaction.

  • The reaction is then quenched, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]

  • Alternatively, the peroxidase activity can be measured using a colorimetric substrate like TMPD.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay evaluates the ability of compounds to inhibit the FAAH enzyme, which is involved in the degradation of endocannabinoids.[1]

Principle: The assay measures the hydrolysis of a substrate, such as anandamide, by FAAH. The inhibition of this hydrolysis by a test compound is quantified.

Procedure:

  • Rat brain homogenates or recombinant FAAH are used as the enzyme source.

  • The enzyme is pre-incubated with the test compound at various concentrations.

  • The reaction is initiated by adding a radiolabeled or fluorescently tagged anandamide substrate.

  • The reaction is incubated at 37°C and then stopped.

  • The amount of hydrolyzed product is determined by liquid scintillation counting or fluorescence measurement.

  • The IC50 value is calculated from the concentration-response curve.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological activity of ibuprofen analogs.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Ibuprofen Analogs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_sar Structure-Activity Relationship (SAR) COX_Assay COX Inhibition Assay IC50_Calculation IC50 Value Calculation COX_Assay->IC50_Calculation FAAH_Assay FAAH Inhibition Assay FAAH_Assay->IC50_Calculation Selectivity_Index Selectivity Index Calculation IC50_Calculation->Selectivity_Index SAR_Analysis SAR Analysis Selectivity_Index->SAR_Analysis Compound_Synthesis Analog Synthesis Compound_Synthesis->COX_Assay Compound_Synthesis->FAAH_Assay

Caption: General Workflow for Evaluating the Biological Activity of Ibuprofen Analogs.

References

Comparative Analysis of Antibodies for the Recognition of [4-(2-Methylpropyl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available antibodies for the detection of derivatives of [4-(2-Methylpropyl)phenyl]methanol. A comprehensive search of scientific literature and commercial antibody databases reveals a critical gap in the availability of antibodies specifically raised against this compound, also known as 4-isobutylbenzyl alcohol. The vast majority of existing research and commercially available antibodies target its more complex and therapeutically significant derivative, ibuprofen.

Therefore, this guide will focus on the cross-reactivity profiles of anti-ibuprofen antibodies, which may serve as a starting point for researchers interested in the detection of related structures. We will present available experimental data, detail the methodologies used, and provide visualizations to illustrate the principles of antibody generation and cross-reactivity.

Lack of Specific Antibodies Against this compound

Extensive searches have not identified any commercially available or academically described antibodies specifically developed against this compound. The primary reason for this is likely the molecule's nature as a metabolite or precursor to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Research and development efforts have overwhelmingly focused on producing antibodies for the detection and quantification of ibuprofen and its major metabolites for applications in drug monitoring, pharmacokinetic studies, and anti-doping control.

Cross-Reactivity of Anti-Ibuprofen Antibodies: A Potential Alternative

Given the structural similarity, antibodies raised against ibuprofen may exhibit some degree of cross-reactivity with this compound. However, it is crucial to note that the immunogens used to generate anti-ibuprofen antibodies are typically synthesized by conjugating the carboxyl group of ibuprofen's propanoic acid side chain to a carrier protein. This process makes the side chain a key part of the epitope recognized by the resulting antibodies, potentially limiting their ability to bind to molecules lacking this feature, such as this compound.

Below is a summary of cross-reactivity data from commercially available anti-ibuprofen antibodies and published research.

Table 1: Cross-Reactivity of a Commercial Polyclonal Anti-Ibuprofen Antibody
Compound Tested% Cross-Reactivity
Ibuprofen 100%
Naproxen2.2%
Bezafibrate0.4%
Gemfibrozil0.2%
Bisphenol A0.6%
Carazolol<0.1%
Metoprolol0.1%
Chlorpyrifos0.3%
Clofibrinic acid0.3%
Diclofenac<0.1%
Erythromycin0.1%
Fenitrothion0.5%
Fenofibrate0.5%
Nonylphenol1.3%
Octylphenol0.6%
Propranolol0.1%
Vinclozolin<0.1%
Zearalenone0.2%

Data sourced from a commercially available polyclonal antibody. The cross-reactivity of this compound was not provided.

Table 2: Cross-Reactivity of a Polyclonal Antiserum against S-Ibuprofen
Compound Tested% Cross-Reactivity
S-Ibuprofen 100%
R-Ibuprofen50.5%
Ibufenac58%
Isopropylphenylacetic acid6.4%
Other analogous structures< 1.4%

This data highlights the stereoselectivity of some anti-ibuprofen antibodies, with significant cross-reactivity with the R-enantiomer.

Experimental Protocols

The following are generalized protocols for the key experiments used to generate and characterize the anti-ibuprofen antibodies discussed above.

Preparation of the Immunogen (Hapten-Carrier Conjugation)

The generation of antibodies against small molecules like ibuprofen requires their conjugation to a larger carrier protein to elicit a robust immune response.

  • Activation of Ibuprofen: The carboxyl group of ibuprofen is activated to facilitate its conjugation to the carrier protein. A common method is the N-hydroxysuccinimide (NHS) ester activation.

  • Conjugation to Carrier Protein: The activated ibuprofen is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The primary amine groups on the surface of the carrier protein react with the activated carboxyl group of ibuprofen.

  • Purification: The resulting ibuprofen-carrier conjugate (immunogen) is purified to remove unconjugated ibuprofen and other reagents.

Antibody Production (Immunization)
  • Animal Immunization: The purified immunogen is emulsified with an adjuvant (e.g., Freund's adjuvant) and injected into host animals (typically rabbits for polyclonal antibodies or mice for monoclonal antibodies).

  • Booster Injections: A series of booster injections are administered at regular intervals to stimulate a high-titer antibody response.

  • Serum Collection: Blood is collected from the immunized animals, and the serum, containing the polyclonal antibodies, is separated. For monoclonal antibody production, spleen cells from immunized mice are used for hybridoma technology.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Testing

A competitive ELISA is commonly used to determine the specificity and cross-reactivity of the generated antibodies.

  • Coating: Microtiter plates are coated with a conjugate of ibuprofen and a different carrier protein (e.g., ovalbumin) than the one used for immunization. This is the coating antigen.

  • Competition: A fixed concentration of the anti-ibuprofen antibody is pre-incubated with varying concentrations of the test compound (e.g., ibuprofen, naproxen, or other derivatives).

  • Incubation: The antibody-test compound mixture is added to the coated microtiter plate. The free antibody (not bound to the test compound) will bind to the coating antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound.

  • Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Ibuprofen at 50% inhibition / Concentration of Test Compound at 50% inhibition) x 100

Visualizations

Diagram 1: General Workflow for Polyclonal Antibody Production against a Small Molecule Hapten

Antibody_Production cluster_Hapten Hapten Preparation cluster_Immunization Immunization & Antibody Collection cluster_Application Application Hapten This compound Derivative (e.g., Ibuprofen) Conjugation Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Immunogen (Hapten-Carrier Conjugate) Conjugation->Immunogen Immunization Immunization & Booster Injections Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Animal Host Animal (e.g., Rabbit) Animal->Immunization Antibody Polyclonal Antibodies Serum->Antibody ELISA Immunoassay (e.g., ELISA) Antibody->ELISA

Caption: Workflow for generating polyclonal antibodies against a small molecule.

Diagram 2: Principle of Competitive ELISA for Cross-Reactivity Analysis

Competitive_ELISA cluster_Scenario1 High Concentration of Test Compound cluster_Scenario2 Low Concentration of Test Compound Analyte1 Test Compound (High Concentration) Binding1 Binding in Solution Analyte1->Binding1 Antibody1 Anti-Ibuprofen Antibody Antibody1->Binding1 Complex1 Antibody-Compound Complex Binding1->Complex1 Plate1 Ibuprofen-Coated Plate Complex1->Plate1 No Binding Result1 Low Signal Plate1->Result1 Analyte2 Test Compound (Low Concentration) Binding2 Binding in Solution Analyte2->Binding2 Antibody2 Anti-Ibuprofen Antibody Antibody2->Binding2 FreeAntibody2 Free Antibody Binding2->FreeAntibody2 Plate2 Ibuprofen-Coated Plate FreeAntibody2->Plate2 Binding Result2 High Signal Plate2->Result2

[4-(2-Methylpropyl)phenyl]methanol: A Modern Synthon for Efficient Ibuprofen Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the performance of [4-(2-Methylpropyl)phenyl]methanol as a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, reveals its superiority over traditional synthetic routes. This guide provides a detailed comparison with alternative synthons, supported by experimental data, protocols, and process diagrams, for researchers, scientists, and professionals in drug development.

The landscape of pharmaceutical manufacturing is continually evolving, with a strong emphasis on developing greener, more efficient, and cost-effective synthetic processes. The production of ibuprofen, a cornerstone of pain management, serves as a prime example of this evolution. The traditional multi-step Boots process, developed in the 1960s, has been largely superseded by the more streamlined and atom-economical BHC (Boots-Hoechst-Celanese) process. A pivotal component of this modern route is the synthon this compound, also known as 1-(4-isobutylphenyl)ethanol.

Performance Benchmark: BHC Process vs. Boots Process

The BHC process, which utilizes this compound, presents a significant improvement over the classical Boots process in several key performance indicators. The following tables summarize the quantitative data for each synthetic route, starting from the common precursor, isobutylbenzene.

Table 1: The Greener BHC (Hoechst) Synthesis of Ibuprofen

Step No.ReactionSynthon/IntermediateCatalyst/ReagentYield (%)Purity (%)Atom Economy (%)
1Friedel-Crafts AcylationIsobutylbenzeneAcetic Anhydride, HFHighHighHigh
2Catalytic Hydrogenation4'-IsobutylacetophenoneRaney Nickel or Pd/C, H₂>96HighHigh
3CarbonylationThis compoundPdCl₂(PPh₃)₂, CO, HClHighHigh~100
Overall ~95-96 High ~77-80 (approaching 99 with byproduct recycling)

Table 2: The Traditional Boots Synthesis of Ibuprofen

Step No.ReactionSynthon/IntermediateCatalyst/ReagentYield (%)Purity (%)Atom Economy (%)
1Friedel-Crafts AcylationIsobutylbenzeneAcetyl Chloride, AlCl₃ModerateModerateLow
2Darzens Condensation4'-IsobutylacetophenoneEthyl chloroacetate, Sodium ethoxideModerateModerateLow
3Hydrolysis & DecarboxylationEthyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylateAcid/BaseModerateModerateLow
4Oximation2-(4-isobutylphenyl)propanalHydroxylamineHighHighModerate
5Dehydration2-(4-isobutylphenyl)propanal oximeAcetic anhydrideHighHighModerate
6Hydrolysis2-(4-isobutylphenyl)propanenitrileAcid/BaseHighHighHigh
Overall ~40-50 (some variations report up to 86) Moderate ~40

The data clearly indicates that the BHC process, with this compound as a central intermediate, is substantially more efficient. It involves half the number of steps and boasts a significantly higher atom economy, leading to less waste and a more environmentally friendly process. The overall yield of the BHC process is also consistently higher than that of the Boots process.

Experimental Protocols

Detailed methodologies for the key experiments in both synthetic pathways are provided below.

BHC (Hoechst) Process: Key Experimental Protocols

Step 1: Friedel-Crafts Acylation of Isobutylbenzene Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF), which acts as both a catalyst and a solvent. The reaction is typically carried out at elevated temperatures. The use of HF allows for high selectivity to the desired para-isomer and easy catalyst recovery.

Step 2: Catalytic Hydrogenation to form this compound The resulting 4'-isobutylacetophenone is reduced to this compound via catalytic hydrogenation. This is commonly performed using a Raney nickel or palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. A laboratory-scale example involves dissolving p-isobutylacetophenone in methanol and adding sodium borohydride, achieving a yield of 87.2%.[1]

Step 3: Carbonylation to Ibuprofen this compound is converted to ibuprofen through a palladium-catalyzed carbonylation reaction. The reaction is carried out under carbon monoxide pressure in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and hydrochloric acid. This step proceeds with high selectivity and yield.

Boots Process: Key Experimental Protocols

Step 1: Friedel-Crafts Acylation of Isobutylbenzene Isobutylbenzene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst. The reaction is typically performed in a non-polar solvent.

Step 2: Darzens Condensation The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to form an α,β-epoxy ester (glycidic ester).

Step 3: Hydrolysis and Decarboxylation The glycidic ester is then hydrolyzed and decarboxylated, usually under acidic conditions, to yield 2-(4-isobutylphenyl)propanal.

Step 4: Oximation The aldehyde is condensed with hydroxylamine to form an aldoxime.

Step 5: Dehydration The aldoxime is dehydrated to the corresponding nitrile, 2-(4-isobutylphenyl)propanenitrile, often using a dehydrating agent like acetic anhydride.

Step 6: Hydrolysis Finally, the nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the BHC and Boots synthetic processes.

BHC_Process cluster_BHC BHC (Hoechst) Process Isobutylbenzene Isobutylbenzene Aceto 4'-Isobutylacetophenone Isobutylbenzene->Aceto Friedel-Crafts Acylation Alcohol This compound Aceto->Alcohol Catalytic Hydrogenation Ibuprofen Ibuprofen Alcohol->Ibuprofen Carbonylation

Caption: The streamlined three-step BHC synthesis of ibuprofen.

Boots_Process cluster_Boots Boots Process Isobutylbenzene Isobutylbenzene Aceto 4'-Isobutylacetophenone Isobutylbenzene->Aceto Friedel-Crafts Acylation GlycidicEster Glycidic Ester Aceto->GlycidicEster Darzens Condensation Aldehyde 2-(4-isobutylphenyl)propanal GlycidicEster->Aldehyde Hydrolysis & Decarboxylation Oxime Aldoxime Aldehyde->Oxime Oximation Nitrile 2-(4-isobutylphenyl)propanenitrile Oxime->Nitrile Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen Hydrolysis

Caption: The traditional six-step Boots synthesis of ibuprofen.

Conclusion

The benchmarking of this compound as a synthon in the BHC process for ibuprofen synthesis unequivocally demonstrates its superior performance compared to the intermediates of the traditional Boots process. The adoption of this modern synthetic route not only enhances efficiency in terms of yield and reaction steps but also aligns with the principles of green chemistry by significantly reducing waste and improving atom economy. For researchers and professionals in drug development, the BHC process, centered around the strategic use of this compound, represents a benchmark for the sustainable and economical production of essential pharmaceuticals.

References

In vitro and in vivo studies of novel compounds synthesized from [4-(2-Methylpropyl)phenyl]methanol]

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Novel Compounds Derived from the Ibuprofen Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the [4-(2-Methylpropyl)phenyl]propanoic acid (ibuprofen) scaffold, a derivative of [4-(2-Methylpropyl)phenyl]methanol. The following sections detail the in vitro and in vivo performance of these compounds against various biological targets, offering insights into their potential as anti-inflammatory, anticancer, and other therapeutic agents. The data presented is compiled from recent studies to facilitate the objective comparison of these novel derivatives with the parent drug, ibuprofen.

Comparative Performance Data

The efficacy of novel ibuprofen derivatives has been evaluated across several key therapeutic areas. The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the performance of these compounds to ibuprofen and other relevant standards.

Table 1: In Vitro Anti-Inflammatory Activity - COX Inhibition

Cyclooxygenase (COX) enzymes are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The data below presents the half-maximal inhibitory concentrations (IC50) of various ibuprofen derivatives against COX-1 and COX-2 isoforms. Lower IC50 values indicate greater potency. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the compound's preference for inhibiting COX-2. A higher SI value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen12.931.40.4[1]
Ibuprofen~29--[2]
(E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA)10.23.62.83[1]
Hydrazide Ibuprofen (HI)7.54.31.74[3]
N'-(2-hydroxybenzylidene)-2-(4-isobutylphenyl)propanehydrazide (HL)8.64.91.76[3]
N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide (ibu-am5)~60--[2]
Monoethylene glycol mono-ibuprofen (3)-0.002-[4]
Monoethylene glycol di-ibuprofen (2)-0.57-[4]
Triazole Derivative (12)95.1198.730.96[5]
Table 2: In Vitro Anticancer Activity - Cytotoxicity in Human Cancer Cell Lines

Recent research has explored the potential of ibuprofen derivatives as anticancer agents. This table summarizes the IC50 values of novel ibuprofen-appended compounds against various human cancer cell lines. Doxorubicin and Erlotinib, established chemotherapy agents, are included for comparison.

Compound/DerivativeCell LineIC50 (µM)Standard Drug IC50 (µM)Reference
Ibuprofen-Benzoxazole Analogues Doxorubicin [6]
Compound 7hMCF-7 (Breast)8.92 ± 0.919.29 ± 1.02[6]
Compound 7jMCF-7 (Breast)9.14 ± 8.229.29 ± 1.02[6]
Compound 7gMCF-7 (Breast)12.19 ± 1.339.29 ± 1.02[6]
Dexibuprofen Amide Derivatives Erlotinib / Doxorubicin [7]
Compound 4eMCF-7 (Breast)0.01 ± 0.0020.02 ± 0.003 (Erlotinib)[7]
Compound 4gMCF-7 (Breast)0.03 ± 0.0040.04 ± 0.006 (Doxorubicin)[7]
Compound 4dMCF-7 (Breast)1.02 ± 0.15-[7]
Compound 4jMCF-7 (Breast)1.7 ± 0.81-[7]
Bis-Schiff Base Derivatives -[8]
Compound 5eU87-malignant glioma5.75 ± 0.43-[8]
Table 3: In Vivo Pharmacokinetic Profile of Ibuprofen Prodrugs in Rabbits

Prodrug strategies are often employed to improve the pharmacokinetic properties of a parent drug, such as enhancing absorption or providing sustained release. This table compares the key pharmacokinetic parameters of two N-Mannich base ibuprofen prodrugs with the parent ibuprofen following oral administration in rabbits.

CompoundDose (mg/kg)Cmax (µg/mL)tmax (h)AUC (µg·h/mL)Therapeutic Range DurationReference
Ibuprofen2530.911.5--[9][10]
IBMB-M (N-(morpholinomethyl) ibuprofenamide HCl)Equivalent to 2515.35 (for ibuprofen)24784.91 (for ibuprofen)48 h[9][10]
IBMB-P (N-(piperidinomethyl) ibuprofenamide HCl)Equivalent to 25~11.39 (for ibuprofen)24608.82 (for ibuprofen)24 h[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro COX Inhibition Assay (ELISA-based)

This assay is used to determine the potency and selectivity of compounds in inhibiting COX-1 and COX-2 enzymes.

  • Enzymes and Substrates : Ovine COX-1 and human recombinant COX-2 are used. Arachidonic acid serves as the substrate.

  • Procedure :

    • The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution for a specified time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by adding a solution of hydrochloric acid.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Prostaglandin E2 EIA Kit (ELISA).

    • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in a control sample without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.[1][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

  • Cell Lines : Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are used.

  • Procedure :

    • Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

    • The cells are then treated with the synthesized ibuprofen derivatives at various concentrations (e.g., 2 to 128 µM) for a specified duration (e.g., 24-48 hours). A control group is treated with the vehicle (e.g., DMSO) only.

    • After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for an additional period (e.g., 3-4 hours) at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple-colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.[6]

In Vivo Pharmacokinetic Study in Rabbits

This type of study evaluates how a drug and its metabolites are absorbed, distributed, metabolized, and excreted by a living organism.

  • Animal Model : Rabbits are commonly used for pharmacokinetic studies.

  • Procedure :

    • Animals are fasted overnight before drug administration.

    • A suspension of the test compound (ibuprofen or a prodrug) is administered orally at a specified dose (e.g., 25 mg/kg).

    • Blood samples are collected from the marginal ear vein at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) into heparinized tubes.

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • The concentration of ibuprofen and any relevant metabolites (e.g., ibuprofenamide) in the plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Pharmacokinetic parameters, including Cmax (maximum plasma concentration), tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure), are calculated from the plasma concentration-time data.[9][10]

Visualizations: Pathways and Workflows

Diagrams are provided below to illustrate key biological pathways and experimental processes relevant to the evaluation of these novel compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid  PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 PLA2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain_Fever Inflammation Pain & Fever Prostaglandins->Inflammation_Pain_Fever Ibuprofen_Derivatives Ibuprofen Derivatives Ibuprofen_Derivatives->COX1 Ibuprofen_Derivatives->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of ibuprofen derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Design & Synthesis of Ibuprofen Derivatives char Structural Characterization (NMR, MS, FTIR) start->char invitro In Vitro Screening char->invitro cox_assay COX Inhibition Assay invitro->cox_assay cancer_assay Anticancer Cytotoxicity Assay invitro->cancer_assay other_assays Other Biological Assays invitro->other_assays invivo In Vivo Studies pk_studies Pharmacokinetic Studies invivo->pk_studies efficacy_models Efficacy Models (e.g., Anti-inflammatory) invivo->efficacy_models toxicity Toxicity Studies invivo->toxicity data Data Analysis & Lead Optimization data->start Feedback Loop end Candidate Drug Selection data->end cox_assay->invivo cancer_assay->invivo other_assays->invivo pk_studies->data efficacy_models->data toxicity->data

Caption: A general experimental workflow for the development and evaluation of novel therapeutic compounds.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of [4-(2-Methylpropyl)phenyl]methanol, a key intermediate in the production of various pharmaceuticals and fine chemicals, can be achieved through several catalytic pathways. This guide provides a comparative analysis of the most prominent catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. The primary routes discussed include the catalytic hydrogenation of 4-isobutylbenzaldehyde and 4-isobutylacetophenone, as well as the chemical reduction of 4-isobutylbenzaldehyde using sodium borohydride.

Performance Comparison of Catalytic Systems

The choice of catalytic system significantly impacts the efficiency, selectivity, and environmental footprint of the synthesis of this compound. The following table summarizes the quantitative data for three primary methods, providing a basis for comparison.

Catalytic SystemPrecursorYield (%)Selectivity (%)Temperature (°C)Pressure (bar)Reaction Time (h)Solvent
Sodium-promoted Pd/C 4-Isobutylacetophenone>96High7020Not specifiedNot specified
5% Pd/C 4-Isobutylacetophenone96.6High3071Methanol
Sodium Borohydride (NaBH₄) 4-Isobutylbenzaldehyde~94HighRoom Temp.Atmospheric0.5Methanol/Water
Raney Nickel 4-IsobutylacetophenoneHighHighNot specifiedNot specifiedNot specifiedNot specified

Signaling Pathways and Experimental Workflows

The synthesis of this compound primarily involves the reduction of a carbonyl group. The following diagram illustrates the general experimental workflow for the catalytic hydrogenation approach.

G cluster_0 Precursor Preparation cluster_1 Catalytic Reduction cluster_2 Product Isolation cluster_3 Final Product Precursor Precursor (4-Isobutylbenzaldehyde or 4-Isobutylacetophenone) Reactor Reaction Vessel Precursor->Reactor Dissolve Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Catalyst Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Reactor Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reactor H2 Hydrogen Gas (H₂) H2->Reactor Pressurize Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Purification (e.g., Distillation, Crystallization) Evaporation->Purification Crude Product Product This compound Purification->Product

Caption: General experimental workflow for the catalytic hydrogenation synthesis of this compound.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound using the discussed catalytic systems. These are generalized procedures and may require optimization for specific laboratory conditions.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the greener synthesis of Ibuprofen, where the reduction of a ketone precursor is a key step.[1]

  • Materials: 4-isobutylacetophenone, 5% Palladium on Carbon (Pd/C) catalyst, Methanol, Hydrogen gas.

  • Procedure:

    • In a suitable autoclave, dissolve 4-isobutylacetophenone in methanol.

    • Add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

    • Seal the autoclave and purge with nitrogen gas to remove air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 7 bar).

    • Heat the reaction mixture to the target temperature (e.g., 30°C) with stirring.

    • Maintain the reaction for a set period (e.g., 1 hour) or until hydrogen uptake ceases.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation or crystallization if necessary.

Reduction using Sodium Borohydride (NaBH₄)

This protocol is a general method for the reduction of aldehydes to primary alcohols.

  • Materials: 4-isobutylbenzaldehyde, Sodium Borohydride (NaBH₄), Methanol, Water, Diethyl ether, Saturated ammonium chloride solution.

  • Procedure:

    • Dissolve 4-isobutylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add sodium borohydride in small portions to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes to an hour.

    • Quench the reaction by slowly adding water.

    • Add a saturated solution of ammonium chloride to hydrolyze the borate esters.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography or distillation if required.

Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a common catalyst for the hydrogenation of carbonyl compounds. The following is a general procedure.

  • Materials: 4-isobutylacetophenone or 4-isobutylbenzaldehyde, Raney Nickel (in a slurry, typically in water or ethanol), Ethanol or Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve the precursor (4-isobutylacetophenone or 4-isobutylbenzaldehyde) in a suitable solvent like ethanol or methanol.

    • Carefully add the Raney Nickel slurry to the reaction mixture. The amount of catalyst can vary, but a typical starting point is 5-10% by weight of the substrate.

    • Seal the vessel and purge with an inert gas like nitrogen.

    • Introduce hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

    • Monitor the reaction progress by hydrogen uptake or by techniques like TLC or GC.

    • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filtered catalyst can be pyrophoric and should be kept wet and handled with care.

    • Remove the solvent from the filtrate by rotary evaporation to obtain the product.

    • Further purification can be performed as needed.

Conclusion

The selection of a catalytic system for the synthesis of this compound depends on several factors, including the desired yield, selectivity, reaction conditions, and cost. Catalytic hydrogenation using palladium on carbon offers high yields under relatively mild conditions. Sodium borohydride provides a convenient and high-yielding laboratory-scale method that avoids the need for high-pressure hydrogenation equipment. While specific data for Raney Nickel in this exact synthesis is not as readily available in the searched literature, it remains a viable and potent catalyst for such transformations. Researchers should consider these factors and the detailed protocols provided to select the most appropriate method for their specific needs.

References

A Comparative Guide to the Characterization and Validation of [4-(2-Methylpropyl)phenyl]methanol Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization and validation of [4-(2-Methylpropyl)phenyl]methanol, a key chemical intermediate and a known impurity in the synthesis of Ibuprofen. The objective is to furnish researchers, scientists, and drug development professionals with a framework for assessing the quality and suitability of reference standards for this compound. The performance and characterization data are compared with a well-established Ibuprofen-related impurity reference standard, Ibuprofen Impurity B, to provide a comprehensive analytical benchmark.

Introduction to this compound

This compound, also known as 4-Isobutylbenzyl Alcohol, is a critical process-related substance in the manufacturing of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its presence as an impurity can impact the quality, safety, and efficacy of the final drug product. Therefore, the availability of well-characterized reference standards for this compound is essential for accurate analytical method development, validation, and routine quality control of Ibuprofen.

Comparison of Reference Standards

The quality of a reference standard is defined by its identity, purity, and characterized properties. In the absence of a comprehensive public monograph for this compound, this guide compares its known properties with those of Ibuprofen Impurity B, a recognized reference standard available from various pharmacopoeias.

PropertyThis compoundIbuprofen Impurity B
Synonyms 4-Isobutylbenzyl Alcohol(2RS)-2-(4-Butylphenyl)propanoic acid; p-Butyl Ibuprofen
CAS Number 110319-85-2[1]3585-49-7[2][3][4]
Molecular Formula C₁₁H₁₆O[1]C₁₃H₁₈O₂[2][3]
Molecular Weight 164.24 g/mol [1]206.28 g/mol [3]
Typical Purity (by HPLC) >95% (Vendor dependent)≥98.0% (Example from vendor)
Physical Form Varies (Typically liquid or solid)Solid

Experimental Protocols for Characterization and Validation

The following are detailed methodologies for the key experiments required for the comprehensive characterization and validation of a this compound reference standard. These protocols are based on established practices for the analysis of pharmaceutical impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the reference standard and to separate it from potential related impurities.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for ibuprofen and its impurities.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent (e.g., the mobile phase) to a known concentration.

  • Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used for more complex structures to confirm assignments.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Mass Spectrometer: A mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight (TOF) or Orbitrap instrument).

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Data Analysis: The observed mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass for C₁₁H₁₆O. Analysis of the fragmentation pattern can provide further structural confirmation.

Visualizations

Logical Relationship of this compound in Ibuprofen Synthesis

Ibuprofen_Synthesis_Context cluster_synthesis Ibuprofen Synthesis Pathway cluster_impurities Associated Impurities Starting_Material Starting Material (this compound) Intermediate Intermediate Stages Starting_Material->Intermediate Chemical Conversion Ibuprofen_API Ibuprofen (API) Starting_Material->Ibuprofen_API Potential Carry-over Intermediate->Ibuprofen_API Impurity_B Ibuprofen Impurity B (Alternative Reference) Ibuprofen_API->Impurity_B Potential By-product

Caption: Relationship of this compound to Ibuprofen and Impurity B.

General Experimental Workflow for Reference Standard Validation

Validation_Workflow Start Obtain Reference Standard Candidate Purity_Analysis Purity Assessment by HPLC Start->Purity_Analysis Structural_ID Structural Identification Purity_Analysis->Structural_ID NMR_Analysis ¹H and ¹³C NMR Spectroscopy Structural_ID->NMR_Analysis MS_Analysis Mass Spectrometry Structural_ID->MS_Analysis Data_Review Review and Compare Data Against Specifications NMR_Analysis->Data_Review MS_Analysis->Data_Review Certification Certify as Reference Standard Data_Review->Certification

Caption: Workflow for the validation of a chemical reference standard.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling [4-(2-Methylpropyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with [4-(2-Methylpropyl)phenyl]methanol. This guide provides immediate, actionable information to ensure the safe handling, storage, and disposal of this chemical, fostering a secure and compliant laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling to prevent skin, eye, and respiratory irritation. Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment

Proper selection of PPE is critical when handling this compound. The following table summarizes recommended PPE, with a focus on glove selection for chemical resistance.

PPE CategoryItemMaterial/Specification
Hand Protection Chemical-resistant glovesButyl rubber or Neoprene gloves are recommended for their resistance to alcohols and aromatic solvents.[1][2][3][4][5][6]
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatTo protect against incidental splashes and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of vapors.

Glove Selection and Chemical Compatibility:

The choice of glove material is paramount to ensure adequate protection. Nitrile gloves may offer some protection against splashes, but for prolonged contact or immersion, more robust materials are necessary.

Glove MaterialResistance to Alcohols & Aromatic SolventsKey Considerations
Butyl Rubber ExcellentOffers superior resistance to a wide range of chemicals, including alcohols and esters.[1][2][4]
Neoprene GoodProvides good resistance to acids, caustics, and alcohols.[1][2][3][4][5]
Polyvinyl Chloride (PVC) GoodEffective against many acids, bases, and alcohols.[1][2][3][7]
Nitrile Fair (short-term splash protection)Not recommended for prolonged contact with many organic solvents.[1][5][8]
Natural Rubber (Latex) FairOffers good flexibility but may not be suitable for all solvents.[3][4][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work in a Ventilated Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handle_dispense 4. Carefully Dispense Chemical prep_materials->handle_dispense handle_reaction 5. Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 8. Dispose of Waste via EHS Protocols cleanup_waste->cleanup_dispose cleanup_ppe 9. Remove & Dispose of PPE Correctly cleanup_dispose->cleanup_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Step-by-Step Disposal Procedure:

  • Segregation: Never dispose of this compound down the drain.[9][10][11][12][13] It should be collected as hazardous chemical waste. Keep it separate from other waste streams to prevent dangerous reactions.[9]

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Containerization: Use a designated, leak-proof container for liquid waste. Solid waste, such as contaminated gloves and paper towels, should be placed in a separate, clearly labeled solid waste container.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Emergency Procedures: In Case of Accidental Exposure

Immediate and appropriate action is vital in the event of an accidental exposure to this compound.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15][16] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[14][16] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Logical Relationship for Emergency Response

Exposure Accidental Exposure Occurs Assess Assess the Situation (Route of Exposure) Exposure->Assess Skin Skin Contact Assess->Skin Eyes Eye Contact Assess->Eyes Inhalation Inhalation Assess->Inhalation Ingestion Ingestion Assess->Ingestion FlushWater Flush with Water (15+ min) Skin->FlushWater Eyes->FlushWater FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushWater->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision-making flow for responding to accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.